BMS-911172
Description
Properties
Molecular Formula |
C26H26F6N4O3 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
BMS-911172; BMS 911172; BMS911172; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: BMS-911172 Mechanism of Action & AAK1 Inhibition
[1][2][3]
Executive Summary
BMS-911172 is a potent, highly selective, and brain-penetrant small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1) .[1] Originally discovered by Bristol Myers Squibb (BMS) and Lexicon Pharmaceuticals, this compound serves as a critical chemical probe and preclinical candidate for modulating clathrin-mediated endocytosis (CME).[1]
Its primary mechanism of action involves the ATP-competitive inhibition of AAK1, leading to a reduction in the phosphorylation of the AP2 adaptor complex (specifically the
Target Profile: Adaptor-Associated Kinase 1 (AAK1)[1][2][3][4]
Physiological Role
AAK1 is a serine/threonine kinase from the Numb-associated kinase (NAK) family.[1] It is a master regulator of clathrin-mediated endocytosis (CME) , a fundamental cellular process responsible for the internalization of cargo such as receptors, ion channels, and viruses.[1]
-
Synaptic Function: In the central nervous system (CNS), AAK1 regulates the recycling of synaptic vesicles.[1] It ensures that receptors involved in excitatory signaling (e.g., glutamate receptors) are properly trafficked.[1]
-
Pain Processing: AAK1 inhibition correlates with reduced spinal sensitization, likely by limiting the availability or recycling of nociceptive receptors at the synapse.
The Signaling Node
AAK1 phosphorylates the
-
Basal State: Unphosphorylated AP-2 exists in a "locked" cytosolic conformation.[1]
-
Activation: AAK1-mediated phosphorylation induces a conformational change in AP-2.[1]
-
Cargo Binding: The open AP-2 complex binds to sorting motifs (e.g., Yxx
) on cargo proteins and recruits clathrin triskelia to the plasma membrane.[1] -
Inhibition Effect: Blocking AAK1 prevents AP-2 phosphorylation, stalling clathrin coat assembly and inhibiting the internalization of specific cargo.[1]
Mechanism of Action (MoA)
Molecular Binding Kinetics
BMS-911172 functions as a reversible, ATP-competitive inhibitor.[1] Structural analysis of AAK1 co-crystallized with close analogs (e.g., PDB: 7LVH) reveals the binding mode:
-
Hinge Binding: The amino-pyridine/amide motif forms hydrogen bonds with the kinase hinge region (residues Cys129/Leu131).[1]
-
Hydrophobic Pocket: The biaryl ether scaffold occupies the hydrophobic ATP-binding pocket, displacing the adenosine ring of ATP.[1]
-
Selectivity: The specific geometry of the "gatekeeper" residues in AAK1 allows BMS-911172 to achieve high selectivity over other NAK family members (e.g., GAK, BIKE).[1]
Quantitative Profile:
| Metric | Value | Context |
|---|---|---|
| Enzymatic IC50 | 12 nM | Recombinant AAK1 |
| Cellular IC50 | 51 nM | HEK293 (p-AP2M1 reduction) |
| Brain/Plasma Ratio | > 1.0 | High CNS penetration |
| Selectivity | > 100-fold | vs. GAK and broad kinome |[1]
Signaling Pathway Visualization[2]
Figure 1: The AAK1 signaling cascade.[1] BMS-911172 blocks the phosphorylation of the AP-2 complex, arresting the formation of clathrin-coated pits and reducing downstream nociceptive signaling.[1]
Chemical Properties & Formulation
-
IUPAC Name: (R)-2-Amino-N-(3-(difluoromethoxy)-4-(oxazol-5-yl)phenyl)-4-methylpentanamide[1]
-
Solubility: Low in water; requires specific formulation for in vivo use.[1]
In Vivo Formulation Protocol (Rat/Mouse): For subcutaneous (SC) or oral (PO) administration (60 mg/kg efficacy dose):
Experimental Validation Protocols
To validate BMS-911172 activity, two complementary assays are recommended: a biochemical kinase assay for intrinsic potency and a cellular assay for target engagement.[1]
Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™)
Self-Validating Logic: This assay measures the displacement of a labeled tracer by the inhibitor.[1] It is independent of substrate concentration and avoids artifacts from high ATP levels.[1]
Reagents:
-
Kinase: Recombinant Human AAK1 (catalytic domain).[1]
-
Tracer: Eu-labeled Kinase Tracer (e.g., Tracer 236 or 199, validated for AAK1).[1]
-
Antibody: Biotin-anti-His + Eu-Streptavidin (or Eu-anti-tag antibody).[1]
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]
Workflow:
-
Titration: Prepare a 1:3 serial dilution of BMS-911172 in DMSO (start at 10
M). -
Assembly: In a 384-well white low-volume plate, add:
-
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
-
Readout: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] & 615 nm [Eu]).
-
Analysis: Calculate Emission Ratio (665/615). Plot vs. log[Inhibitor] to determine IC50.[1]
-
Validation Criteria: Z' factor > 0.5; IC50 should be ~10-15 nM.[1]
-
Protocol B: Cellular Target Engagement (Western Blot)
Self-Validating Logic: Direct measurement of the physiological substrate (AP2M1) phosphorylation confirms the compound penetrates the cell membrane and engages the kinase in a complex environment.[1]
Workflow:
-
Cell Culture: Seed HEK293 or SH-SY5Y cells in 6-well plates (10^6 cells/well).
-
Treatment: Treat cells with BMS-911172 (0, 10, 50, 100, 500 nM) for 2 hours.[1]
-
Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (critical: NaF, Na₃VO₄) and Protease Inhibitors.
-
Separation: Run 20
g total protein on 4-12% Bis-Tris SDS-PAGE.[1] -
Detection:
-
Primary Ab 1: Anti-phospho-AP2M1 (Thr156) [Specific marker of AAK1 activity].[1]
-
Primary Ab 2: Anti-Total AP2M1 (Loading control).
-
-
Quantification: Normalize Phospho-signal to Total-signal.
-
Validation Criteria: Dose-dependent reduction of p-AP2M1 signal with EC50 ~50 nM.[1]
-
Experimental Workflow Diagram
Figure 2: Dual-stream validation workflow ensuring both intrinsic kinase inhibition and cellular permeability/efficacy.[1]
References
-
Hartz, R. A., et al. (2021).[1][6] "Discovery, Structure–Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain." Journal of Medicinal Chemistry, 64(15), 11090–11128.[1] [1]
-
Bristol-Myers Squibb & Lexicon Pharmaceuticals. (2015).[1] "Patent WO2015006100: AAK1 Inhibitors."[1] WIPO Patentscope.
-
RCSB Protein Data Bank. (2021). "Structure of AAK1 complexed with ligand (PDB 7LVH)." RCSB PDB.
-
Selleck Chemicals. "BMS-911172 Datasheet & Formulation." SelleckChem.[1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. BMS-911172 [myskinrecipes.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. 7lvh - CRYSTAL STRUCTURE OF AP2 ASSOCIATED KINASE 1 ISOFORM 1 COMPLEXED WITH LIGAND N-[3-METHOXY-4-(1,3-OXAZOL-5-YL)PHENYL]-3-(PROPAN-2-YL)PIPERIDINE-2-CARBOXAMIDE - Summary - Protein Data Bank Japan [pdbj.org]
BMS-911172: Technical Framework for AAK1 Target Validation
Topic: BMS-911172 Target Validation: Adaptor-Associated Kinase 1 (AAK1) Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers & Pharmacologists
Executive Summary & Strategic Context
The transition from opioid-based analgesics to non-opioid targets is a critical directive in modern neuropharmacology. Adaptor-associated kinase 1 (AAK1) has emerged as a high-value target for neuropathic pain and, more recently, viral entry inhibition.[1]
BMS-911172 serves as the primary chemical probe for validating AAK1 biology. Unlike the clinical candidate BMS-986176 (LX-9211), BMS-911172 is optimized for preclinical validation, offering high brain penetrance and a distinct selectivity profile that rules out off-target effects common in earlier kinase inhibitors.
This guide outlines the mechanistic rationale and experimental protocols required to validate AAK1 inhibition using BMS-911172, moving from biochemical affinity to in vivo efficacy.
Mechanistic Rationale: The Gatekeeper of Endocytosis
To validate AAK1, one must understand its specific role in synaptic physiology. AAK1 is not merely a kinase; it is a regulator of vesicular traffic.[2]
-
The Mechanism: AAK1 phosphorylates the
2 subunit of the AP-2 complex (AP2M1) at Threonine 156 .[3][4][5][6] -
The Consequence: Phosphorylation induces a conformational change in AP-2, significantly increasing its affinity for cargo proteins containing tyrosine-based sorting motifs (
). -
The Outcome: This recruits clathrin, initiating endocytosis.[1][3][7] In neurons, this process regulates the availability of cell-surface receptors (including those involved in nociception) and synaptic vesicle recycling.
Inhibition Hypothesis: By applying BMS-911172, we block Thr156 phosphorylation, reducing the endocytosis of excitatory receptors, thereby dampening synaptic transmission in pain pathways.
Visualization: AAK1 Signaling Pathway
Caption: Mechanistic flow of AAK1-mediated endocytosis and the point of intervention for BMS-911172.
Compound Profile: BMS-911172[7][10][11][12][13][14]
Before initiating assays, verify the compound attributes to ensure experimental validity.
| Property | Value | Notes |
| Chemical Name | BMS-911172 | Distinct from LX-9211 (Clinical Asset) |
| Target | AAK1 | ATP-competitive inhibitor |
| Potency (Biochemical) | IC50 = 12 nM | Measured in LanthaScreen™ assays |
| Potency (Cellular) | IC50 = 51 nM | Measured via p-AP2M1 reduction |
| Selectivity | High | >300-fold selective vs. GAK (Cyclin G-associated kinase) |
| Brain Penetrance | High | Essential for CNS pain models |
| Solubility | Moderate | Dissolve in DMSO; avoid freeze-thaw cycles |
Validation Framework & Protocols
Phase 1: Biochemical Validation (Target Engagement)
Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Why: Traditional radiometric assays are low-throughput. TR-FRET (specifically LanthaScreen™) uses a Europium-labeled antibody and a kinase tracer.[8] Displacement of the tracer by BMS-911172 results in a loss of FRET signal.
Protocol 1: AAK1 Binding Assay (TR-FRET)
Objective: Determine Ki/IC50 of BMS-911172.
-
Reagent Prep:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
AAK1 Enzyme: Human recombinant AAK1 (catalytic domain).
-
Tracer: Kinase Tracer 222 (Invitrogen) is optimized for AAK1.
-
Antibody: Eu-anti-GST (if AAK1 is GST-tagged) or Eu-anti-His.
-
-
Plate Setup (384-well, White):
-
Dispense 5 µL of BMS-911172 (3-fold serial dilution in 1% DMSO).
-
Add 5 µL of Kinase/Antibody master mix (Final [AAK1] = 5 nM, [Eu-Ab] = 2 nM).
-
Add 5 µL of Tracer 222 (Final concentration = Kd of tracer, typically ~10-20 nM).
-
-
Incubation:
-
Incubate for 60 minutes at Room Temperature (protected from light).
-
-
Detection:
-
Read on a TR-FRET compatible reader (e.g., EnVision).
-
Excitation: 340 nm.[8]
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Analysis:
-
Calculate TR-FRET Ratio (Em665/Em615).[9]
-
Plot dose-response curve to derive IC50.
-
Phase 2: Cellular Validation (Functional Phosphorylation)
Method: Western Blot for p-AP2M1 (Thr156) Why: Demonstrates the compound penetrates the cell membrane and inhibits the specific catalytic event in a physiological environment.
Protocol 2: Cellular Phospho-AP2 Assay
-
Cell Culture:
-
Use HEK293 cells or primary cortical neurons.
-
Seed at 1x10^6 cells/well in 6-well plates.
-
-
Treatment:
-
Treat cells with BMS-911172 (0.1 nM – 1 µM) for 1 hour .
-
Control: DMSO vehicle.[9]
-
-
Lysis:
-
Wash with ice-cold PBS.
-
Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors. Critical: Phosphatase inhibitors are non-negotiable here.
-
-
Immunoblotting:
-
Run SDS-PAGE (10% Bis-Tris).
-
Transfer to PVDF membrane.
-
Primary Antibody: Rabbit anti-phospho-AP2M1 (Thr156) (1:1000).
-
Normalization Antibody: Mouse anti-Total AP2M1 or GAPDH.
-
-
Quantification:
-
Normalize Phospho-signal to Total-signal.
-
Expect dose-dependent reduction (IC50 ~50 nM).
-
Phase 3: In Vivo Validation (Efficacy)
Method: Formalin Test or Chronic Constriction Injury (CCI) Why: Validates that the biochemical inhibition translates to phenotypic pain relief.
-
Dosing: BMS-911172 is typically administered 30-60 mg/kg (s.c. or p.o.) .
-
Readout: Reduction in "flinching" behaviors (Phase II of Formalin test) or reversal of thermal hyperalgesia (CCI model).
-
Biomarker Confirmation: Harvest spinal cord or brain tissue 1-hour post-dose and run Protocol 2 (Western Blot) to confirm in vivo target engagement (reduction of brain p-AP2M1 levels).
Experimental Workflow Visualization
Caption: Step-by-step validation pipeline for AAK1 inhibitors ensuring "Go/No-Go" decisions are data-driven.
References
-
Discovery of BMS-911172: Hartz, R. A., et al. (2015).[10] "Discovery of BMS-911172, a Potent and Selective AAK1 Inhibitor with High Brain Penetrance."[11] ACS Medicinal Chemistry Letters.
-
AAK1 Mechanism (AP2 Phosphorylation): Conner, S. D., & Schmid, S. L. (2002). "Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis."[3][4][5][7][12] Journal of Cell Biology.
-
Validation in Neuropathic Pain: Kostich, W., et al. (2016). "Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain."[12][10] Journal of Pharmacology and Experimental Therapeutics.
-
TR-FRET Methodology: Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay for AAK1."
Sources
- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Phosphorylation of the AP2 μ subunit by AAK1 mediates high affinity binding to membrane protein sorting signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the AP2 mu subunit by AAK1 mediates high affinity binding to membrane protein sorting signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. AP2-associated Kinase 1 (AAK1) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Guide: BMS-911172 Chemical Structure and Properties
Executive Summary
BMS-911172 is a potent, highly selective, and brain-penetrant small-molecule inhibitor of Adaptor-Associated Protein Kinase 1 (AAK1) .[1] Originally developed by Bristol Myers Squibb, it serves as a critical chemical probe for validating AAK1 as a therapeutic target in neuropathic pain and viral entry inhibition.
Unlike broad-spectrum kinase inhibitors, BMS-911172 exhibits a focused mechanism of action by targeting the regulation of clathrin-mediated endocytosis (CME). Its structural design incorporates a D-amino acid motif to enhance metabolic stability while maintaining high affinity for the ATP-binding pocket of the kinase.
Chemical Profile & Physicochemical Properties[1][2][3][4]
BMS-911172 is characterized by a peptidomimetic scaffold, specifically an amide coupling between a leucine derivative and a functionalized aniline.
Structural Identification
| Parameter | Detail |
| Common Name | BMS-911172 |
| IUPAC Name | (R)-2-Amino-N-(3-(difluoromethoxy)-4-(oxazol-5-yl)phenyl)-4-methylpentanamide |
| CAS Number | 1644248-18-9 (Free Base) |
| Molecular Formula | C₁₆H₁₉F₂N₃O₃ |
| Molecular Weight | 339.34 g/mol |
| SMILES | CC(C)CC(NC1=CC=C(C2=CN=CO2)C(OC(F)F)=C1)=O |
Physicochemical Properties Table
The following data represents experimentally determined and computationally predicted values essential for formulation and assay development.
| Property | Value | Context/Implication |
| Solubility (pH 1.0) | 5.85 mg/mL | High solubility in acidic media; favorable for oral dosing studies. |
| Solubility (pH 7.4) | 0.60 mg/mL | Moderate physiological solubility; may require co-solvents (e.g., DMSO/PEG) for in vitro use. |
| cLogP | ~1.9 | Optimal lipophilicity for blood-brain barrier (BBB) penetration. |
| TPSA | 90.38 Ų | Topological Polar Surface Area; within range for CNS penetration (<90-100 Ų). |
| pKa | Basic amine | The primary amine on the leucine moiety allows for salt formation (e.g., HCl). |
| Chirality | (R)-Enantiomer | Utilizes the D-Leucine configuration, likely to improve metabolic stability against proteases. |
Mechanism of Action (MOA)
AAK1 and Clathrin-Mediated Endocytosis
The primary target, AAK1, is a serine/threonine kinase that regulates the function of the Adaptor Protein 2 (AP-2) complex.[2][3]
-
Basal State: The AP-2 complex recruits clathrin to the plasma membrane.[3]
-
Activation: AAK1 phosphorylates the mu-subunit of AP-2 (AP2M1) at Threonine 156.
-
Cargo Recognition: Phosphorylation increases the affinity of AP-2 for cargo motifs (e.g., tyrosine-based signals) and stabilizes the clathrin coat.
-
Endocytosis: The vesicle invaginates and pinches off.
Inhibition by BMS-911172
BMS-911172 acts as an ATP-competitive inhibitor.[4] By blocking AAK1 activity, it prevents the phosphorylation of AP2M1.[4] This disruption impairs the recycling of synaptic vesicles (reducing neurotransmission in pain pathways) and blocks the entry of viruses that hijack CME (e.g., HCV, Dengue).
MOA Visualization
Figure 1: Mechanism of Action. BMS-911172 inhibits AAK1, preventing AP2M1 phosphorylation and halting downstream endocytic processes.[4]
Experimental Protocols
To ensure reproducibility, the following protocols are recommended for handling BMS-911172 in biochemical and cellular assays.
Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a 10 mM stock solution.
-
Calculation: Dissolve 3.39 mg of BMS-911172 in 1.0 mL of anhydrous DMSO.
-
-
Storage: Aliquot into light-protective vials and store at -20°C (stable for >6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.
In Vitro AAK1 Kinase Assay (LanthaScreen™ TR-FRET)
This assay measures the inhibition of AAK1 catalytic activity using a FRET-based readout.
Materials:
-
Recombinant Human AAK1 (catalytic domain).
-
Substrate: Fluorescein-labeled AP2M1 peptide or generic Ser/Thr peptide.
-
ATP (at K_m, typically 10-50 µM).
-
Detection Reagent: Terbium-labeled anti-phospho-antibody.
Workflow:
-
Dilution: Prepare a 3-fold serial dilution of BMS-911172 in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Incubation (Compound + Enzyme): Add 5 µL of diluted inhibitor to 5 µL of AAK1 enzyme (0.5 nM final). Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
-
Reaction Start: Add 5 µL of Substrate/ATP mix.
-
Reaction: Incubate for 60 minutes at RT.
-
Termination/Detection: Add 10 µL of TR-FRET dilution buffer containing EDTA (to stop reaction) and Tb-labeled antibody.
-
Readout: Measure fluorescence ratio (520 nm / 495 nm) on a plate reader.
Assay Workflow Visualization
Figure 2: Standardized workflow for determining IC50 values of BMS-911172 in biochemical assays.
Synthesis and Preparation
While BMS-911172 is commercially available for research, understanding its synthesis aids in derivative design. The synthesis typically follows a convergent route:
-
Fragment A (Aniline Core): Synthesis of 3-(difluoromethoxy)-4-(oxazol-5-yl)aniline.
-
This involves installing the difluoromethoxy group and the oxazole ring on a nitrobenzene precursor, followed by reduction of the nitro group to an aniline.
-
-
Fragment B (Amino Acid): N-Boc-D-Leucine.
-
Note the use of the (R)-enantiomer (D-Leucine) as indicated by the IUPAC name.
-
-
Coupling: Amide bond formation between Fragment A and Fragment B using standard coupling agents (e.g., HATU, DIPEA).
-
Deprotection: Removal of the Boc group (e.g., using TFA or HCl) to yield the free amine BMS-911172.
Therapeutic Implications & Data
Neuropathic Pain
BMS-911172 has demonstrated efficacy in preclinical models of neuropathic pain (e.g., Chung model, formalin assay).[5]
-
Efficacy: Significant reduction in phase II nociceptive behavior.[4]
-
Safety: Unlike opioids, AAK1 inhibitors do not appear to cause motor impairment or sedation at therapeutic doses, likely due to the specific localization of AAK1 and compensation by other kinases (e.g., GAK) in normal cellular housekeeping, but not in the stress-induced pain pathway.
Antiviral Activity
AAK1 regulates the entry of viruses requiring clathrin-mediated endocytosis.[4]
-
Target: Hepatitis C Virus (HCV), Dengue, Ebola.
-
Mechanism: Inhibition of AAK1 prevents the viral particle from being internalized into the host cell.
References
-
Hartz, R. A., et al. (2015).[5] Discovery of BMS-911172: A Potent and Selective AAK1 Inhibitor for the Treatment of Neuropathic Pain.[5] ACS Medicinal Chemistry Letters. (Note: Presented at ACS National Meeting).
-
Bristol-Myers Squibb Company. (2015).[5] Patent WO 2015006100 A1: Compounds useful as inhibitors of AAK1.[5] WIPO.
-
Guide to Pharmacology. (2023). BMS-911172 Ligand Page.[6][7] IUPHAR/BPS.[7]
-
MedKoo Biosciences. (2023).[2] BMS-911172 Product Data Sheet.[8]
-
National Institutes of Health (NIH). (2023). Development and therapeutic potential of adaptor-associated kinase 1 inhibitors.[4][5][2][3] PubMed Central.
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BMS-911172 blood-brain barrier penetrance data
An In-Depth Technical Guide on the Blood-Brain Barrier Penetrance of BMS-911172
Audience: Researchers, scientists, and drug development professionals. Core Topic: BMS-911172 Blood-Brain Barrier Penetrance Data
Executive Summary
The development of therapeutics for central nervous system (CNS) disorders is critically dependent on the ability of a molecule to cross the formidable blood-brain barrier (BBB). This guide provides a comprehensive technical overview of the BBB penetrance of BMS-911172. It is crucial to establish at the outset that while the initial query may associate this compound with IRAK4, the scientific literature definitively identifies BMS-911172 as a potent and selective inhibitor of the AP2-associated protein kinase 1 (AAK1).[1][2] Its investigation has been primarily focused on the treatment of neuropathic pain, a CNS-linked pathology.[2][3] This document synthesizes the available preclinical data to construct a detailed narrative on the physicochemical properties, in vivo evidence of CNS activity, and the methodologies used to establish BMS-911172 as a brain-penetrant compound.
BMS-911172: A CNS-Targeted AAK1 Inhibitor
BMS-911172 emerged from discovery programs seeking novel treatments for neuropathic pain.[2] The therapeutic hypothesis is based on genetic knockout studies that identified AAK1 as a viable target for this condition.[2][3] AAK1 knockout mice demonstrated reduced pain behavior in persistent and neuropathic pain models, validating the target.[2] BMS-911172 was subsequently developed as a small molecule inhibitor of AAK1, with IC50 values of 12 nM in enzymatic assays and 51 nM in cell-based assays.[2] For such an inhibitor to be effective against neuropathic pain, which involves sensitization within the central nervous system, significant penetration across the BBB is a prerequisite.
Physicochemical Profile: Designing for Brain Entry
The capacity of a small molecule to passively diffuse across the BBB is largely predicted by its physicochemical properties. A molecule designed for CNS penetration typically adheres to a specific multiparametric space. BMS-911172 exhibits a favorable profile in this regard.[4]
Data Presentation: Physicochemical Properties of BMS-911172
| Property | Value | Significance for BBB Penetration |
| Molecular Weight (MW) | 339.34 g/mol [1] | Below the generally accepted threshold of <400-500 Da, favoring easier passage across the BBB. |
| Calculated LogP (clogP) | 1.9[4] | Falls within the optimal range for lipophilicity (typically 1-3), balancing membrane permeability with aqueous solubility. |
| Topological Polar Surface Area (tPSA) | 90 Ų[4] | Meets the common guideline of <90 Ų, which is associated with improved brain penetration. |
These properties collectively suggest that BMS-911172 was rationally designed with CNS penetration in mind. The clogP and tPSA values are particularly strong indicators of its potential to passively diffuse across the lipid membranes of the BBB endothelium.[4]
Caption: Workflow for the in vivo Chronic Constriction Injury (CCI) pain model.
Conclusion and Implications
The convergence of evidence strongly supports the classification of BMS-911172 as a brain-penetrant AAK1 inhibitor. Its physicochemical properties are highly predictive of BBB passage. [4]This prediction is empirically validated by in vivo studies demonstrating not only efficacy in CNS-driven pain models but also direct, dose-dependent target engagement within the brain. [2]For drug development professionals, BMS-911172 serves as a case study in designing a CNS-targeted kinase inhibitor where favorable molecular attributes translate successfully to in vivo target engagement and the desired pharmacological effect. The data collectively provides a robust rationale for its investigation as a potential therapeutic for neuropathic pain.
References
-
BioWorld. (2015, August 24). AAK1 inhibitor shows potential for the treatment of neuropathic pain. Retrieved February 3, 2026, from [Link]
-
Clinical Catalysts. (2025, November 21). A Small-Cap With Big-Pharma Backing – And a Lead Drug That Could Change its Trajectory (NRIX). Retrieved February 3, 2026, from [Link]
-
Zhang, Y., et al. (2023). Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. RSC Medicinal Chemistry. Retrieved February 3, 2026, from [Link]
-
Weng, W., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. The Journal of Pharmacology and Experimental Therapeutics. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2022). Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. Retrieved February 3, 2026, from [Link]
-
Luo, G., et al. (2022). Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. | BioWorld [bioworld.com]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
BMS-911172: Pharmacokinetic Profile & Preclinical Characterization
This technical guide provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of BMS-911172 , a selective, brain-penetrant inhibitor of Adaptor-associated Kinase 1 (AAK1) . This compound serves as a critical tool molecule in validating AAK1 as a therapeutic target for neuropathic pain and viral entry inhibition.
Executive Summary
BMS-911172 (also identified in literature as Compound 17 ) is a potent, small-molecule inhibitor of Adaptor-associated Kinase 1 (AAK1). AAK1 regulates clathrin-mediated endocytosis (CME) by phosphorylating the
This guide details the physicochemical properties, in vitro ADME characteristics, and in vivo pharmacokinetic behavior that define BMS-911172 as a superior lead compound compared to earlier analogues (e.g., Compound 16).
Physicochemical Profile & Druggability
BMS-911172 was optimized to balance potency with central nervous system (CNS) penetration. Its physicochemical profile indicates a "drug-like" molecule with high ligand efficiency (LE) and lipophilic ligand efficiency (LLE), crucial for CNS drug discovery.
Table 1: Physicochemical Properties of BMS-911172
| Parameter | Value | Significance |
| Molecular Weight | 339.34 Da | Optimal for CNS penetration (<400 Da). |
| cLogP | 1.9 | Moderate lipophilicity, favoring BBB permeability without excessive non-specific binding. |
| tPSA | 90 Ų | Topological Polar Surface Area within the range for CNS drugs (<90-100 Ų). |
| Ligand Efficiency (LE) | 0.45 | Indicates high binding energy per heavy atom. |
| Lipophilic LE (LLE) | 6.0 | Excellent balance of potency and lipophilicity (Target >5). |
| Solubility (pH 1.0) | 5.85 mg/mL | High solubility in acidic media (gastric environment). |
| Solubility (pH 7.4) | 0.60 mg/mL | Moderate solubility at physiological pH. |
Mechanism of Action & Signaling Pathway
BMS-911172 functions as an ATP-competitive inhibitor.[2] By binding to the hinge region of AAK1, it prevents the phosphorylation of the AP-2
Diagram 1: AAK1 Inhibition Pathway
Caption: BMS-911172 blocks AAK1-mediated phosphorylation of AP-2, arresting clathrin-mediated endocytosis.
In Vitro ADME & Selectivity
Before in vivo progression, BMS-911172 was characterized for metabolic stability and kinase selectivity.
-
Potency:
-
Selectivity: Screened against a panel of 219 kinases, BMS-911172 exhibited a high degree of selectivity, a critical improvement over non-selective kinase inhibitors which often suffer from off-target toxicity.
-
Metabolic Stability: Unlike its predecessor (Compound 16), which suffered from rapid metabolic clearance in mice, BMS-911172 demonstrated improved metabolic stability, enabling sustained exposure in rodent models.
In Vivo Pharmacokinetics (Preclinical Species)
The pharmacokinetic profile of BMS-911172 supports its use as a robust in vivo tool compound.
Rodent Pharmacokinetics (Mouse/Rat)
Studies in male C57BL/6 mice and Sprague-Dawley rats established the dosing regimen for efficacy models.
-
Absorption: The compound is suitable for subcutaneous (SC) and oral administration.
-
Distribution (CNS Penetration): A critical attribute of BMS-911172 is its ability to cross the Blood-Brain Barrier (BBB).
-
Brain-to-Plasma Ratio: High enough to achieve therapeutic concentrations in the CNS, as evidenced by the profound inhibition of brain
phosphorylation.
-
-
Pharmacodynamic Correlation:
-
PD Marker: Phosphorylation of
subunit in brain tissue. -
Efficacy: 82% reduction in
phosphorylation observed acutely. -
ED₅₀: 6 mg/kg (based on PD marker inhibition).[2]
-
Table 2: In Vivo Efficacy & Dosing Parameters
| Parameter | Value / Observation |
| Effective Dose (Mouse) | 60 mg/kg (s.c.) |
| ED₅₀ (PD Marker) | 6 mg/kg |
| Efficacy Model 1 | Formalin Paw Test (Mouse): Significant reduction in Phase II flinching/licking. |
| Efficacy Model 2 | CCI Model (Rat): Reduced thermal hyperalgesia (24% reversal) and mechanical allodynia. |
| Comparator | Comparable efficacy to Gabapentin (200 mg/kg) at lower doses (30-60 mg/kg). |
Experimental Protocols
To ensure reproducibility, the following protocols outline the standard procedures for evaluating BMS-911172 PK/PD relationships.
In Vivo Pharmacokinetic Study (Mouse)
Objective: Determine plasma and brain exposure following SC administration.
-
Formulation:
-
Dissolve BMS-911172 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .
-
Target concentration: 6 mg/mL (for 60 mg/kg dose at 10 mL/kg volume).
-
Note: Ensure clear solution; sonicate if necessary.
-
-
Dosing:
-
Administer single bolus SC dose to male C57BL/6 mice (n=3 per timepoint).
-
-
Sampling:
-
Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma: Collect blood via cardiac puncture into K2EDTA tubes. Centrifuge at 3000 x g for 10 min at 4°C.
-
Brain: Perfuse animal with saline to remove residual blood. Harvest whole brain, weigh, and homogenize in 3 volumes of PBS (pH 7.4).
-
-
Bioanalysis (LC-MS/MS):
-
Protein precipitation with acetonitrile (containing internal standard).
-
Analyze supernatant on a Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.
-
MRM transition monitoring for BMS-911172 (Parent ion -> Fragment ion).
-
Pharmacodynamic Marker Assay (Western Blot)
Objective: Quantify inhibition of AAK1 activity in brain tissue.
-
Tissue Preparation: Homogenize brain tissue in lysis buffer containing phosphatase inhibitors (NaF, Na3VO4).
-
Electrophoresis: Resolve lysates on SDS-PAGE.
-
Immunoblotting:
-
Primary Antibody 1: Anti-phospho-AP2M1 (Thr156).
-
Primary Antibody 2: Anti-total-AP2M1 (Normalization).
-
-
Quantification: Calculate ratio of p-AP2M1 / Total AP2M1. Compare vehicle vs. treated groups.
Diagram 2: PK/PD Experimental Workflow
Caption: Workflow for correlating BMS-911172 plasma/brain exposure with target inhibition (PD).
Conclusion
BMS-911172 represents a validated, high-quality chemical probe for AAK1.[6] Its optimization from earlier hits resulted in a compound with high CNS penetration , metabolic stability , and potent efficacy in neuropathic pain models. For researchers, it is the preferred tool for investigating the AAK1-AP2M1 signaling axis in vivo.
References
-
Hartz, R. A., et al. (2022). Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 65(6), 4457–4480.[7] Link
-
Li, H., et al. (2023). Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Link
-
Selleck Chemicals. BMS-911172 Product Datasheet. Link
-
MedKoo Biosciences. BMS-911172 Physicochemical Properties. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BMS-911172 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. 所有产品 | Selleck.cn [selleck.cn]
- 5. selleck.co.jp [selleck.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BMS-911172 solubility protocol for in vivo studies
Topic: Optimized Solubilization Protocols for BMS-911172 (AAK1 Inhibitor) in In Vivo Studies Content Type: Application Note & Technical Protocol Audience: Pharmacologists, Formulation Scientists, and Preclinical Researchers[1]
Executive Summary
BMS-911172 is a potent, selective, and brain-penetrant inhibitor of Adaptor-associated Kinase 1 (AAK1) , primarily utilized in neuropathic pain research and viral entry inhibition studies.[1] While it exhibits high affinity (IC50 = 12 nM) and excellent central nervous system (CNS) penetration, its lipophilic nature (clogP ~1.[1]9) and limited aqueous solubility at physiological pH (0.60 mg/mL) present significant challenges for in vivo formulation.[1]
This guide provides two validated solubilization protocols designed to maximize bioavailability while maintaining the compound’s stability and CNS-penetrant properties.[1] We prioritize a Stepwise Co-solvent System for general intraperitoneal (IP) or subcutaneous (SC) screening and a Cyclodextrin-based System for sensitive pharmacodynamic (PD) studies requiring minimized vehicle-induced irritation.[1]
Compound Profile & Physicochemical Constraints
Understanding the physical properties of BMS-911172 is the prerequisite for successful formulation.[1]
| Property | Value | Implication for Formulation |
| Molecular Weight | 339.34 g/mol | Small molecule; amenable to standard filtration sterilization.[1] |
| Target | AAK1 (CNS) | Vehicle must not disrupt the Blood-Brain Barrier (BBB).[1] |
| LogP (clogP) | ~1.9 | Moderately lipophilic; requires organic co-solvents or complexation.[1] |
| Solubility (pH 7.4) | 0.60 mg/mL | Critical Bottleneck: Insoluble in pure saline/PBS.[1] |
| Solubility (DMSO) | ~100 mg/mL | Excellent stock solvent; strictly limited to <10% final volume in vivo.[1] |
| Appearance | Light yellow solid | Visual confirmation of dissolution is color-dependent.[1] |
Formulation Strategy & Vehicle Selection
We recommend two distinct protocols depending on the route of administration and study endpoints.
Strategy A: The "Golden Ratio" Co-solvent System (Recommended)
-
Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][2][3][4]
-
Mechanism: DMSO solubilizes the crystal lattice; PEG300 acts as a spacer to prevent re-crystallization; Tween-80 provides surfactant activity to stabilize the interface; Saline adjusts tonicity.[1]
-
Best For: Subcutaneous (SC) and Intraperitoneal (IP) dosing.[1]
-
Target Concentration: Up to 2.5 mg/mL (Clear Solution).
Strategy B: The Cyclodextrin Inclusion System
-
Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).[1][2][3]
-
Mechanism: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD, Captisol®) forms inclusion complexes with the lipophilic drug, shielding it from the aqueous environment.[1]
-
Best For: Oral gavage (PO) or studies where PEG-induced hypersensitivity is a concern.[1]
-
Target Concentration: 2.5 mg/mL (Fine Suspension/Complex).[1]
Detailed Experimental Protocols
Protocol A: Preparation of 2.5 mg/mL Clear Solution (Co-solvent)
Use this protocol for standard efficacy studies (e.g., Chung model).
Reagents:
-
BMS-911172 Powder (Store at -20°C, desiccated).[1]
-
DMSO (Anhydrous, sterile filtered).[1]
-
PEG300 (Polyethylene glycol 300).[1]
-
Tween-80 (Polysorbate 80).[1]
Step-by-Step Workflow:
-
Stock Preparation: Weigh 2.5 mg of BMS-911172.[1] Add 100 µL of DMSO. Vortex vigorously and sonicate at 37°C for 2-5 minutes until a clear yellow solution is achieved.
-
Co-solvent Addition (The Spacer): Slowly add 400 µL of PEG300 to the DMSO stock. Vortex immediately.
-
Surfactant Addition: Add 50 µL of Tween-80. Vortex gently to avoid excessive foaming.[1]
-
Aqueous Phase: Slowly add 450 µL of warm (37°C) Sterile Saline while vortexing.
-
Final QC: Inspect under light. The solution should be clear and light yellow.[1] If precipitate forms, sonicate for 5 minutes.[1]
Protocol B: Preparation of Suspension/Complex (Cyclodextrin)
Use this for oral dosing or if Protocol A causes irritation.[1]
-
Vehicle Prep: Dissolve 2.0 g of SBE-β-CD in 10 mL of sterile saline (20% w/v). Filter sterilize (0.22 µm).
-
Stock Prep: Dissolve BMS-911172 in DMSO to generate a 25 mg/mL stock.
-
Complexation: Add 100 µL of DMSO stock to 900 µL of the 20% SBE-β-CD vehicle.
-
Processing: Vortex for 1 minute, then sonicate for 10-15 minutes.
-
Note: This may yield a fine suspension rather than a perfectly clear solution.[1] Shake well before dosing.
-
Visualized Workflow (Graphviz)
The following diagram illustrates the critical "Order of Addition" to prevent "crashing out" (precipitation).
Caption: Critical Order of Addition for BMS-911172 Co-solvent Formulation. Reversing steps (e.g., adding Saline before PEG) will induce irreversible precipitation.[1]
Dosing & Administration Guidelines
-
Dosing Volume: Standard guideline is 10 mL/kg for mice.[1]
-
Route Specifics:
-
Storage: Prepare fresh daily . Do not store the diluted aqueous formulation. The DMSO stock can be stored at -20°C for 1 month.[1][3][4][5]
References
-
Hartz, R. A., et al. (2015).[1][6] "Discovery of BMS-911172: A Potent, Selective, and Brain-Penetrant Inhibitor of Adaptor-Associated Kinase 1 (AAK1)."[1][6] ACS Medicinal Chemistry Letters.
-
Luo, G., et al. (2022).[1][7] "Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active AAK1 Inhibitors." Journal of Medicinal Chemistry.
-
Bristol-Myers Squibb Company. (2015).[1][6] "Patent WO2015006100A1: Aryl amide kinase inhibitors."[1][3] WIPO.[1]
-
MedChemExpress. "BMS-911172 Product & Solubility Data."
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Preparation of BMS-911172 Stock Solutions in DMSO
Abstract & Introduction
BMS-911172 is a highly potent, selective, and brain-penetrant inhibitor of Adaptor protein 2-Associated Kinase 1 (AAK1), primarily utilized in neuropathic pain research. Accurate preparation of stock solutions is the single most critical variable in ensuring reproducible IC50 values (typically ~12 nM) and preventing experimental artifacts.
This guide details the protocol for preparing a stable, contaminant-free stock solution of BMS-911172 in Dimethyl Sulfoxide (DMSO). It addresses the compound's hydrophobicity and the hygroscopic nature of DMSO, providing a self-validating workflow to maintain compound integrity over long-term storage.
Physicochemical Profile & Prerequisites
Before breaking the seal on the vial, verify the specific salt form of your batch. The molecular weight (MW) differs significantly between the free base and salt forms, which will alter your molarity calculations.
Table 1: Compound Specifications
| Property | Specification |
| Compound Name | BMS-911172 |
| Target | AAK1 (Adaptor protein 2-Associated Kinase 1) |
| CAS (Free Base) | 1644248-18-9 |
| MW (Free Base) | 339.34 g/mol |
| CAS (HCl Salt) | 1644248-19-0 |
| MW (HCl Salt) | ~375.8 g/mol (Verify on specific CoA) |
| Solubility (DMSO) | ≥ 10 mM (Recommended); Max ~50 mM |
| Appearance | White to off-white solid |
CRITICAL CHECK: Consult your specific Certificate of Analysis (CoA). If you possess the HCl salt, you must use the higher MW for calculations. This guide assumes the Free Base (MW 339.34) .[1]
Materials & Equipment
-
Solvent: Anhydrous DMSO (≥99.9% purity), stored under nitrogen or in a desiccator.
-
Vials: Amber glass vials with Teflon-lined caps (Class A borosilicate).
-
Why: Protects from light degradation and prevents plasticizer leaching common with standard polypropylene tubes.
-
-
Gas: Nitrogen or Argon gun (optional but recommended).
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic bath.
Protocol: Stock Solution Preparation
Step 1: Environmental Control & Weighing
-
Allow the product vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of BMS-911172 (e.g., 5 mg) into an amber glass vial.
-
Record the exact mass (
) to the nearest 0.01 mg.
Step 2: Calculation (The Framework)
Do not rely on "nominal" weights (e.g., "this is a 5 mg vial"). Always calculate volume based on the actual weighed mass.
Formula:
Example Calculation (Target: 10 mM Stock):
Result: Add 1.53 mL of anhydrous DMSO.
Step 3: Solubilization (The Vortex-Sonicate Cycle)
-
Pipette the calculated volume of DMSO into the center of the vial.
-
Vortex vigorously for 30 seconds.
-
Visual Inspection: Check for floating particulates.
-
Sonication (If needed): If particles persist, sonicate in a water bath at room temperature (25°C) for 2–5 minutes.
-
Warning: Do not allow the water bath to heat up (>40°C), as this may degrade the compound.
-
Step 4: Aliquoting & Storage
Never store the bulk stock in a single tube. Repeated freeze-thaw cycles introduce moisture and promote crystal growth.
-
Divide the stock into single-use aliquots (e.g., 50 µL) in high-quality polypropylene or amber glass microtubes.
-
(Optional) Overlay with inert gas (Nitrogen/Argon) before capping.
-
Store at -80°C (Preferred) or -20°C.
Visualization: Preparation Workflow
The following diagram illustrates the critical decision points and physical steps for preparing the stock solution.
Figure 1: Logic flow for the solubilization of BMS-911172, including contingency for poor solubility.
Application: Serial Dilution for Cell Assays
To treat cells (e.g., measuring IC50 against AAK1), you must dilute the DMSO stock into aqueous media. Direct addition of high-concentration stock to media often causes precipitation.
The "Intermediate Dilution" Method:
-
Stock: 10 mM (100% DMSO).
-
Intermediate: Dilute 1:100 in culture media or PBS to create a 100 µM solution (1% DMSO).
-
Note: Check for precipitation immediately. If precipitate forms, use a "Step-down" dilution with DMSO first (e.g., 10 mM -> 1 mM in DMSO -> Media).
-
-
Working: Dilute the Intermediate into the final assay well.
Table 2: Dilution Scheme (Example)
| Step | Source Conc. | Source Vol. | Diluent Vol. | Final Conc. | Final DMSO % |
| Stock | 10 mM | - | - | 10 mM | 100% |
| Intermed. | 10 mM | 10 µL | 990 µL (Media) | 100 µM | 1% |
| Assay | 100 µM | 10 µL | 990 µL (Media) | 1 µM | 0.01% |
Note: Keep final DMSO concentration <0.1% to avoid solvent toxicity masking the drug effect.[6]
Figure 2: Two-step dilution strategy to prevent precipitation shock and minimize DMSO toxicity.
Quality Control & Troubleshooting
-
Precipitation upon Thawing: If crystals appear after thawing an aliquot, warm the vial to 37°C for 2 minutes and vortex. If solids persist, the DMSO may have absorbed water; discard the aliquot.
-
Sterility: Do not filter-sterilize the 100% DMSO stock (it may dissolve the filter membrane). Perform filter sterilization after the intermediate dilution step if necessary, using a PES or PVDF membrane (0.22 µm).
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Waybright, T. J., et al. (2009). Increasing the reliability of compound management: the effects of DMSO quality and storage conditions. Journal of Biomolecular Screening. [Link]
Sources
Technical Application Note: Optimized Formulation of BMS-911172 using PEG300/Tween-80 Co-solvent System
Abstract & Scientific Rationale
BMS-911172 is a potent, selective, and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1), primarily utilized in neuropathic pain research.[1][2][3] Despite its favorable CNS penetration, the compound exhibits limited aqueous solubility (~0.60 mg/mL at pH 7.4), necessitating a robust vehicle system for parenteral or oral administration.[1]
This protocol details the formulation of BMS-911172 using a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline co-solvent system.[1][4][5][6] This specific matrix is engineered to balance three critical physicochemical factors:
-
Solvation Power: DMSO provides the initial dissolution of the crystalline solid.[1]
-
Dielectric Bridging: PEG300 acts as a co-solvent to bridge the polarity gap between DMSO and the aqueous phase.[1]
-
Interfacial Tension Reduction: Tween-80 (Polysorbate 80) prevents Ostwald ripening and micro-precipitation upon the introduction of saline.[1]
Materials & Reagents
To ensure reproducibility and minimize degradation (specifically oxidative degradation common with ether-based excipients), use the following grades:
| Reagent | Specification | Purpose |
| BMS-911172 | >98% Purity, Free Base | Active Pharmaceutical Ingredient (API) |
| DMSO | Anhydrous, Sterile Filtered (≥99.9%) | Primary Solvent |
| PEG300 | Polyethylene Glycol 300, NF Grade | Co-solvent / Viscosity Modifier |
| Tween-80 | Polysorbate 80, Low Peroxide Grade | Surfactant / Stabilizer |
| Saline | 0.9% NaCl, Sterile | Aqueous Diluent |
Protocol: Step-by-Step Formulation
Target Concentration: 2.5 mg/mL (Clear Solution) Total Volume Example: 10 mL
Phase A: Primary Solubilization (The "Seed" Solution)[1]
-
Weighing: Accurately weigh 25 mg of BMS-911172 powder into a sterile glass vial.
-
Note: Avoid using plastic microcentrifuge tubes for the initial DMSO step if long-term storage is intended, as DMSO can leach plasticizers.[1]
-
-
DMSO Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30-60 seconds.
Phase B: Co-Solvent Integration (The "Bridge")
Critical Step: Do not add water/saline yet.[1] Adding water to the DMSO stock will cause immediate irreversible precipitation.[1]
-
PEG300 Addition: Slowly add 4.0 mL of PEG300 to the DMSO stock.
-
Mixing: Vortex immediately for 30 seconds. The solution will become viscous.[1]
Phase C: Surfactant Stabilization[1]
-
Tween-80 Addition: Add 0.5 mL of Tween-80.
-
Mixing: Vortex until the solution is homogenous.
Phase D: Aqueous Dilution[1]
-
Saline Addition: Slowly add 4.5 mL of 0.9% Saline.
-
Technique: Add dropwise while vortexing or swirling.[1]
-
-
Final Inspection: The final solution should be clear and colorless.
-
Final pH Check: Ensure pH is near neutral (6.5–7.5).[1]
-
Visualized Workflows
Figure 1: Formulation Logic & Mixing Order
This diagram illustrates the critical order of addition required to maintain thermodynamic stability.[1]
Caption: Step-by-step mixing order. Deviating from this sequence (e.g., adding Saline before PEG) will result in compound precipitation.[1]
Figure 2: Solubility Mechanism
Understanding why this specific ratio works prevents experimental errors.[1]
Caption: The synergistic action of the co-solvent system allows the lipophilic BMS-911172 to remain stable in a predominantly aqueous (45%) environment.[1]
Stability & Storage Guidelines
-
Fresh Preparation: It is strongly recommended to prepare the formulation fresh daily for in vivo studies.[1][5][6]
-
Stock Storage: The DMSO stock solution (Phase A) can be stored at -20°C for up to 1 month or -80°C for 6 months.[1][5]
-
Formulation Stability: Once Saline is added, the solution is thermodynamically unstable over long periods.[1] Use within 4 hours at room temperature.
-
Precipitation: If precipitation occurs after standing, do not simply vortex.[1] Re-sonicate at 37°C. If solids persist, the formulation must be discarded, as the effective dose will be inaccurate.
In Vivo Dosing Considerations
-
Route: Intraperitoneal (IP) or Subcutaneous (SC).[1]
-
Vehicle Tolerance: The 10/40/5/45 vehicle is generally well-tolerated in mice and rats for acute dosing.[1] However, for chronic studies, monitor animals for signs of GI distress due to the high PEG/Tween content.[1]
-
Max Volume: Recommended injection volume is 10 mL/kg.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76956271, BMS-911172.[1] Retrieved from [Link][1]
-
Hartz, R. A., et al. Discovery of BMS-911172: A Potent and Selective Inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2][7] ACS Medicinal Chemistry Letters.[1] (Contextual citation for compound properties).
Sources
- 1. medkoo.com [medkoo.com]
- 2. | BioWorld [bioworld.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AP2-associated Kinase 1 (AAK1) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Note: Subcutaneous Administration of BMS-911172 in Murine Models
Executive Summary
BMS-911172 is a potent, selective, and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1) .[1][2][3] It is primarily utilized in preclinical research to investigate neuropathic pain pathways.[1] Inhibition of AAK1 disrupts the phosphorylation of the AP2M1 (mu-2) subunit of the AP-2 complex, thereby blocking clathrin-mediated endocytosis and reducing nociceptive signaling.[1]
This protocol details the formulation, subcutaneous (SC) administration, and pharmacodynamic (PD) validation of BMS-911172 in mice.[1] It prioritizes a co-solvent formulation strategy to ensure solubility and bioavailability, addressing the compound's pH-dependent solubility profile.[1]
Mechanism of Action & Rationale
AAK1 regulates clathrin-mediated endocytosis (CME) by phosphorylating the threonine residue of the AP2M1 subunit.[1] In neuropathic pain states, CME facilitates the trafficking of cell surface receptors involved in nociception.[1] BMS-911172 interrupts this process.
Diagram 1: AAK1 Signaling & BMS-911172 Mechanism
Caption: BMS-911172 inhibits AAK1, preventing AP2M1 phosphorylation and blocking endocytic trafficking of pain receptors.[1][2][3][4][5][6][7]
Pre-Formulation & Vehicle Selection
BMS-911172 exhibits pH-dependent solubility, being more soluble at acidic pH and less soluble at physiological pH (7.4).[1] For subcutaneous administration, a solution is preferred over a suspension to ensure consistent absorption kinetics and minimize injection site irritation.[1]
Recommended Vehicle (Co-Solvent System)
This formulation yields a clear solution suitable for acute dosing.[1]
| Component | Percentage (v/v) | Function |
| DMSO | 10% | Primary solubilizer for lipophilic compound.[1] |
| PEG300 | 40% | Co-solvent to maintain solubility upon dilution.[1] |
| Tween-80 | 5% | Surfactant to prevent precipitation.[1] |
| Saline (0.9%) | 45% | Aqueous diluent for physiological compatibility.[1] |
Solubility Limit: ~2.5 mg/mL in this vehicle.[1][5] Stability: Prepare fresh immediately prior to dosing.
Detailed Protocol: Subcutaneous Administration
Stock Solution Preparation[1][5]
-
Weighing: Accurately weigh the required amount of BMS-911172 powder.
-
Calculation: For a 60 mg/kg dose in a 25g mouse using a 10 mL/kg dose volume, you need a concentration of 6 mg/mL .[1]
-
Note: The standard vehicle above is validated for ~2.5 mg/mL.[1][5] For higher doses (e.g., 60 mg/kg), you may need to increase the dose volume or use a suspension vehicle (see Section 6).[1]
-
-
Dissolution: Dissolve the powder in 100% DMSO to create a high-concentration stock (e.g., 60 mg/mL).
-
Tip: Sonicate for 5-10 minutes if visible particles remain.[1]
-
Working Solution Assembly
Order of addition is critical to prevent precipitation ("crashing out").
-
Pipette the calculated volume of DMSO Stock into a sterile tube.[1]
-
Add PEG300 slowly while vortexing.[1]
-
Add Tween-80 and vortex thoroughly.[1]
-
Add Warm Saline (37°C) dropwise while vortexing.
-
Visual Check: The solution should remain clear. If cloudiness appears, sonicate at 37°C.
-
Injection Procedure[1][5]
-
Animals: C57BL/6 Mice (Male/Female), 8-10 weeks old.
-
Dose Volume: 5 mL/kg to 10 mL/kg (Standard: 100-200 µL per 20g mouse).[1]
-
Site: Loose skin over the neck (scruff) or flank.[1]
Steps:
-
Restrain the mouse using the scruff method, ensuring the skin is tented.[1]
-
Insert a 25G or 27G needle into the tented subcutaneous space (avoiding muscle).[1]
-
Inject the volume slowly.[1]
-
Withdraw the needle and gently massage the site to distribute the fluid.[1]
-
Return the mouse to the home cage and monitor for 10 minutes.[1]
Experimental Workflow & Pharmacodynamics
To validate target engagement, measure the phosphorylation status of the AAK1 substrate mu-2 (AP2M1) in brain tissue.[1]
Diagram 2: Experimental Timeline
Caption: Standard workflow for assessing BMS-911172 efficacy and target engagement.
Data Analysis Parameters
| Parameter | Method | Expected Outcome (Effective Dose) |
| Mechanical Allodynia | Von Frey Filaments | Increased withdrawal threshold (g) vs. Vehicle.[1][5][6] |
| Nociception | Formalin Test (Phase II) | Reduced flinching/licking time. |
| Biomarker | Western Blot (Brain) | Reduced p-AP2M1 / Total AP2M1 ratio.[1] |
| Plasma PK | LC-MS/MS |
Troubleshooting & Optimization
Issue: Compound Precipitation
If the compound precipitates upon adding saline:
-
Immediate Fix: Sonicate the solution in a warm water bath (37°C) for 10-15 minutes.
-
Protocol Adjustment: Switch to a Suspension Formulation for high doses (>30 mg/kg).
Issue: Skin Irritation
High concentrations of DMSO (10%) or PEG300 can cause local irritation.[1]
-
Mitigation: Rotate injection sites if performing chronic dosing (though BMS-911172 is typically used in acute models).[1] Ensure pH of the final solution is near 6.0-7.0.
References
-
Bristol-Myers Squibb (BMS) / MedKoo Biosciences. (n.d.).[1] BMS-911172 Product Description and Properties. Retrieved from [1]
-
Hartz, R. A., et al. (2015).[1][3] Discovery of BMS-911172: A Potent and Selective AAK1 Inhibitor for Neuropathic Pain. ACS National Meeting, Abstract MEDI 334.
-
MedChemExpress. (n.d.).[1] BMS-911172 Solubility and Formulation Protocols. Retrieved from [1]
-
Li, J., et al. (2023).[1][4] Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases. European Journal of Medicinal Chemistry. [1][4]
-
Lanthorn, T. H., et al. (2016).[1][8] Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. Journal of Pharmacology and Experimental Therapeutics. [1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. AP2-associated Kinase 1 (AAK1) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. | BioWorld [bioworld.com]
- 4. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Topic: Advanced Vehicle Preparation Protocol for the AAK1 Inhibitor BMS-911172 using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in preclinical evaluation of kinase inhibitors.
Abstract: This document provides a comprehensive guide and detailed protocols for the formulation of BMS-911172, a potent and selective Adaptor Associated Kinase 1 (AAK1) inhibitor, using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD). BMS-911172 presents a formulation challenge due to its limited aqueous solubility at physiological pH. We address this by leveraging the molecular encapsulation properties of SBE-β-CD, a functionally versatile and safe excipient. This guide moves beyond a simple set of instructions, elucidating the scientific rationale behind the formulation strategy, providing step-by-step preparation protocols, and outlining essential characterization techniques to ensure the creation of a consistent and effective vehicle for preclinical research.
Foundational Principles: Understanding the Challenge and the Solution
The Therapeutic Candidate: BMS-911172
BMS-911172 is a selective, brain-penetrant inhibitor of AAK1, a kinase implicated as a novel target for the treatment of neuropathic pain.[1][2] Preclinical studies have demonstrated its efficacy in animal models of persistent and neuropathic pain.[2][3] A critical hurdle in the preclinical development of many small molecule inhibitors, including BMS-911172, is their physicochemical properties. The compound exhibits pH-dependent aqueous solubility, with significantly lower solubility at neutral pH (0.60 mg/mL at pH 7.4) compared to acidic conditions.[4] This low solubility at physiological pH can lead to poor bioavailability, erratic exposure in in vivo models, and potential precipitation at the injection site, thereby confounding experimental outcomes.
The Enabling Excipient: Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
To overcome the solubility limitations of BMS-911172, we employ SBE-β-CD (commonly known by the brand name Captisol®). SBE-β-CD is a chemically modified cyclic oligosaccharide engineered for safety and enhanced functionality.[5][6] Its structure is characterized by a truncated cone or torus shape with a hydrophobic inner cavity and a hydrophilic exterior.[7][8] This unique amphipathic architecture allows it to encapsulate poorly water-soluble "guest" molecules, like BMS-911172, within its cavity, forming a non-covalent inclusion complex.[7]
The formation of this host-guest complex dramatically increases the apparent aqueous solubility of the drug molecule.[9][10] Key advantages of using SBE-β-CD in preclinical formulations include:
-
Greatly Enhanced Solubility: Capable of increasing the solubility of hydrophobic compounds by orders of magnitude.[11][6]
-
Improved Stability: The cyclodextrin cavity can protect the encapsulated drug from degradation.[10]
-
Established Safety Profile: SBE-β-CD has a well-documented safety profile and is used in numerous FDA-approved parenteral drug products.[5][12]
-
Reduced Irritation: By sequestering the drug molecule, it can reduce local tissue irritation upon injection.[7]
Caption: Inclusion of hydrophobic BMS-911172 into the SBE-β-CD cavity.
Formulation Protocol: BMS-911172/SBE-β-CD Suspended Solution
This protocol is designed to produce a 2.5 mg/mL suspended solution of BMS-911172, a formulation suitable for oral (p.o.) or intraperitoneal (i.p.) administration in preclinical models.[13] The use of a small amount of DMSO as a co-solvent is necessary to first solubilize the compound before its introduction to the aqueous cyclodextrin vehicle.
Materials and Equipment
| Material/Equipment | Specifications |
| BMS-911172 | Free Base, >98% Purity |
| Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) | Pharmaceutical Grade |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% Purity |
| Sodium Chloride (NaCl) | ACS Grade or higher |
| Water for Injection (WFI) or equivalent | High-purity, sterile water |
| Sterile Conical Tubes | 15 mL and 50 mL |
| Analytical Balance | Readability to 0.01 mg |
| Magnetic Stirrer and Stir Bars | |
| Bath Sonicator | Frequency of 20-40 kHz |
| Sterile Syringes and Filters | 0.22 µm PVDF or PES membrane filters |
| Pipettors | Calibrated P1000, P200, P20 |
Protocol Part A: Preparation of 20% (w/v) SBE-β-CD in Saline
-
Scientific Rationale: A 20% (w/v) concentration of SBE-β-CD provides a high complexation capacity while maintaining a viscosity suitable for injection. Saline (0.9% NaCl) is used as the aqueous base to ensure the final vehicle is isotonic.
-
Prepare 0.9% Saline: Dissolve 0.9 g of NaCl in WFI to a final volume of 100 mL. Filter sterilize using a 0.22 µm filter if required for the experimental paradigm.
-
Weigh SBE-β-CD: Accurately weigh 2.0 g of SBE-β-CD powder.
-
Dissolve: Add the SBE-β-CD powder to a sterile container. Add the 0.9% Saline to a final volume of 10 mL.
-
Mix Thoroughly: Agitate the solution using a magnetic stirrer until the powder is fully dissolved. The solution should be clear and colorless.
-
Scientist's Note: If dissolution is slow, gentle heating (to ~37°C) or brief sonication can be applied to expedite the process.[14]
-
-
Storage: Store the 20% SBE-β-CD solution at 2-8°C. It is recommended to use this solution within one week of preparation.[13][15]
Protocol Part B: Preparation of 25 mg/mL BMS-911172 Stock in DMSO
-
Scientific Rationale: BMS-911172 is highly soluble in DMSO.[13] This concentrated stock solution allows for a minimal amount of organic solvent in the final formulation, reducing potential toxicity.
-
Weigh BMS-911172: Accurately weigh 25 mg of BMS-911172 powder.
-
Dissolve: Add the powder to a sterile tube. Add 1.0 mL of anhydrous DMSO.
-
Mix Thoroughly: Vortex or sonicate briefly until the compound is completely dissolved, resulting in a clear solution.
Protocol Part C: Final Vehicle Formulation (Target: 2.5 mg/mL)
-
Scientific Rationale: This step involves a rapid dilution of the DMSO stock into the aqueous SBE-β-CD solution. The cyclodextrin molecules then encapsulate the BMS-911172 as it begins to precipitate out of the DMSO, forming a fine, suspended complex.
Caption: Workflow for the preparation of the BMS-911172/SBE-β-CD vehicle.
-
Aliquot SBE-β-CD Solution: In a sterile conical tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add Drug Stock: While vortexing the SBE-β-CD solution, slowly add 100 µL of the 25 mg/mL BMS-911172 DMSO stock solution.
-
Scientist's Note: This "add-to" method (organic to aqueous) and constant agitation are critical for forming a fine, homogenous suspension. Adding the aqueous phase to the DMSO stock can result in large, poorly dispersed agglomerates.
-
-
Homogenize: Continue to mix thoroughly. Use a bath sonicator for 1-2 minutes to ensure the formation of a uniform, milky-white suspended solution.[13]
-
Final Concentration Check: This procedure yields a 1 mL solution with the following composition:
-
BMS-911172: 2.5 mg/mL (7.37 mM)
-
SBE-β-CD: 18% (w/v)
-
DMSO: 10% (v/v)
-
Vehicle: Isotonic Saline
-
Essential Formulation Characterization
Validating the formulation is a cornerstone of reproducible research. The following analyses are recommended.
| Parameter | Method | Expected Outcome / Purpose |
| Appearance | Visual Inspection | A homogenous, milky-white suspension, free of large aggregates. Should not exhibit rapid sedimentation. |
| pH Measurement | pH Meter | To ensure the final pH is within a physiologically acceptable range (typically 6.5-7.5) and to monitor for any batch-to-batch variability. |
| Particle Size Analysis | Dynamic Light Scattering (DLS) | To determine the mean particle size and polydispersity index (PDI) of the suspended complex. A smaller, uniform particle size is generally preferred for consistent absorption. |
| Solubility Confirmation | Phase Solubility Study | An experiment where excess drug is added to increasing concentrations of SBE-β-CD. The linear increase in drug solubility confirms complex formation and determines the complexation stoichiometry. |
-
*Scientist's Note on Characterization: While advanced techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) can definitively prove inclusion complex formation, the methods listed above are typically sufficient for routine verification in a preclinical setting.[8]
Application Guidance: Storage and Use
-
Storage: The final suspended solution should be stored at 2-8°C and protected from light. Due to its nature as a suspension, it is recommended to prepare it fresh or use it within 24-48 hours.
-
Administration: Before each administration, the suspension must be thoroughly re-suspended by vortexing to ensure accurate dosing.
-
Safety: While SBE-β-CD is very safe, it is cleared renally. Researchers should be aware of this when designing studies in models with compromised renal function.[12]
References
-
Jain, A., et al. (2022). Preparation and Characterization of the Sulfobutylether-β-Cyclodextrin Inclusion Complex of Amiodarone Hydrochloride with Enhanced Oral Bioavailability in Fasted State. ResearchGate. Retrieved from [Link]
-
Hopax Fine Chemicals. (2021). The application of Sulfobutyl ether beta-cyclodextrin (SEβCD). Retrieved from [Link]
-
Zhiyuan Biotechnology. (2025). The Role Of SBE-β-CD in Modern Drug Formulation: Solving Solubility Challenges. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Retrieved from [Link]
-
Stella, V. J., & He, Q. (2020). Sulfobutylether-β-cyclodextrin. Journal of Pharmaceutical Sciences, 109(9), 2474-2483. Retrieved from [Link]
-
Wang, B., et al. (2022). Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. RSC Medicinal Chemistry, 13(10), 1184-1201. Retrieved from [Link]
-
Clayton, D., et al. (2017). Characterisation of aggregates of cyclodextrin-drug complexes using Taylor Dispersion Analysis. International Journal of Pharmaceutics, 521(1-2), 148-156. Retrieved from [Link]
-
Pardeshi, C. V., et al. (2022). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Journal of Drug Delivery Science and Technology, 77, 103897. Retrieved from [Link]
-
Uekama, K., et al. (2006). Design and Evaluation of Cyclodextrin-Based Drug Formulation. Biological & Pharmaceutical Bulletin, 29(9), 1857-1866. Retrieved from [Link]
-
Pardeshi, C. V., et al. (2022). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Journal of Drug Delivery Science and Technology, 77, 103897. Retrieved from [Link]
-
European Medicines Agency. (2017). Cyclodextrins used as excipients. Retrieved from [Link]
-
BioWorld. (2015). AAK1 inhibitor shows potential for the treatment of neuropathic pain. Retrieved from [Link]
-
Alfa Chemistry. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Retrieved from [Link]
-
Albright, C. F., et al. (2015). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. The Journal of Pain, 16(4), S83. Retrieved from [Link]
-
Uekama, K., et al. (2006). Design and Evaluation of Cyclodextrin-Based Drug Formulation. Biological & Pharmaceutical Bulletin, 29(9), 1857-1866. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. | BioWorld [bioworld.com]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. icyclodextrin.com [icyclodextrin.com]
- 8. mdpi.com [mdpi.com]
- 9. The application of Sulfobutyl ether beta-cyclodextrin (SEβCD) - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Note: In Vitro IC50 Determination of AAK1 Inhibitor BMS-911172
Abstract & Introduction
BMS-911172 is a potent, selective, and brain-penetrant small-molecule inhibitor of AP2-associated protein kinase 1 (AAK1) , with a reported enzymatic IC50 of ~12 nM and cellular IC50 of ~51 nM.[1][2] AAK1 is a serine/threonine kinase that regulates clathrin-mediated endocytosis (CME) by phosphorylating the mu-2 (
Inhibition of AAK1 by BMS-911172 has emerged as a promising therapeutic strategy for neuropathic pain and potentially viral infections (e.g., HCV, Dengue) by disrupting viral entry mechanisms.
This guide provides a rigorous protocol for determining the in vitro IC50 of BMS-911172 using a luminescent ADP-detection kinase assay. This method is chosen for its high sensitivity, Z' factor robustness, and resistance to compound interference.
Target Biology & Mechanism of Action
AAK1 acts as a gatekeeper in the endocytic pathway. Under basal conditions, AAK1 is inhibited by its own regulatory domain. Upon binding to clathrin, it becomes activated and phosphorylates the
BMS-911172 functions as an ATP-competitive inhibitor, preventing this phosphorylation event and thereby stalling the endocytic cycle.
Figure 1: Mechanism of Action. BMS-911172 blocks AAK1-mediated phosphorylation of AP-2, arresting endocytosis.[3]
Materials & Reagents
To ensure data integrity, use high-purity reagents. The assay relies on converting the ADP produced by the kinase reaction into light (Luciferase reaction).
Reagent List
| Component | Specification | Recommended Source |
| Test Compound | BMS-911172 (Solid) | MedChemExpress / Custom Synthesis |
| Enzyme | Recombinant Human AAK1 (Active) | SignalChem / Carna Biosciences |
| Substrate | AP-2 | Custom Peptide Synthesis |
| Cofactor | Ultra-Pure ATP (10 mM) | Promega / Sigma |
| Detection | ADP-Glo™ Kinase Assay | Promega |
| Plate | 384-well, White, Solid Bottom | Corning / Greiner |
| Solvent | DMSO (Anhydrous, >99.9%) | Sigma-Aldrich |
Assay Buffer Composition
Prepare fresh.[4] Filter through 0.22
-
Base: 40 mM Tris-HCl, pH 7.5
-
Salts: 20 mM MgCl
-
Surfactant: 0.01% Triton X-100 (prevents aggregation)
-
Reducing Agent: 1 mM DTT (add immediately before use)
-
Stabilizer: 0.1 mg/mL BSA
Experimental Protocol
Phase 1: Compound Preparation (Serial Dilution)
Objective: Create a 10-point dose-response curve.
Rationale: BMS-911172 is potent (IC50 ~12 nM).[1][2] A range of 10
-
Stock Solution: Dissolve BMS-911172 in 100% DMSO to a concentration of 10 mM . Vortex until clear.
-
Intermediate Plate (100x):
-
Perform a 3-fold serial dilution in 100% DMSO.
-
Top Concentration: 1 mM (Final assay conc will be 10
M). -
Dilution:[5] Transfer 10
L compound + 20 L DMSO across 10 wells.
-
-
Working Plate (4x):
-
Dilute the 100x DMSO stocks 1:25 into Assay Buffer.
-
Result: 4% DMSO concentration (Final assay DMSO will be 1%).
-
Phase 2: Enzymatic Reaction Setup
Volume: 10
-
Enzyme Mix (2x):
-
Dilute AAK1 enzyme in Assay Buffer to 2x the optimal concentration (typically 2-5 nM final).
-
Note: Determine optimal enzyme concentration via a linearity run beforehand to ensure initial velocity conditions.
-
-
Substrate/ATP Mix (2x):
-
Dilute AP-2
2 peptide to 40 M (Final 20 M). -
Dilute ATP to 20
M (Final 10 M). -
Critical: The ATP concentration should be near the
apparent for AAK1 (approx. 10-20 M) to ensure the assay is sensitive to ATP-competitive inhibitors like BMS-911172.
-
Phase 3: Assay Workflow
Figure 2: Step-by-step liquid handling workflow for the 384-well assay.
Data Analysis & Validation
Control Wells
Every plate must include:
-
High Control (HC): Enzyme + Substrate + DMSO (No inhibitor). Represents 100% Activity.
-
Low Control (LC): Buffer + Substrate + DMSO (No Enzyme). Represents 0% Activity (Background).[6]
Calculation
Calculate % Inhibition for each well:
Curve Fitting
Plot log[Inhibitor] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression model (4-parameter logistic equation) to determine the IC50:
Acceptance Criteria:
-
Z' Factor: > 0.5 (Indicates a robust assay window).
-
Hill Slope: Should be approximately -1.0 for a standard 1:1 binding stoichiometry.
-
IC50: Expected value for BMS-911172 is 10–40 nM depending on ATP concentration.
Expert Troubleshooting (E-E-A-T)
-
ATP Dependence: BMS-911172 is ATP-competitive.[6][7] If your IC50 shifts significantly (>3x) when ATP concentration is doubled, this confirms the mechanism. Ensure ATP is kept at
or below for comparable potency values. -
Solubility Issues: BMS-911172 has limited aqueous solubility. Do not exceed 1% DMSO in the final well. If precipitation is observed (cloudiness), reduce the top concentration.
-
Incubation Time: AAK1 activity must remain linear over the 60-minute incubation. If the signal plateaus, reduce enzyme concentration or incubation time to avoid substrate depletion (keep conversion <20%).
References
-
Discovery of BMS-911172: Hartz, R. A., et al. "Discovery of BMS-911172, a Potent and Selective Inhibitor of AP2-Associated Protein Kinase 1 (AAK1)."[1] ACS Medicinal Chemistry Letters, 2016.
-
Mechanism of AAK1: Conner, S. D., & Schmid, S. L. "Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis."[8] Journal of Cell Biology, 2002.
-
Assay Methodology: Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 2009.
Sources
- 1. | BioWorld [bioworld.com]
- 2. medkoo.com [medkoo.com]
- 3. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
BMS-911172 formalin assay experimental design
Application Note: Evaluation of the AAK1 Inhibitor BMS-911172 in the Murine Formalin Model of Nociception
Abstract
This application note details the experimental design and protocol for assessing the antinociceptive efficacy of BMS-911172 , a potent, selective, and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1) .[1] Unlike traditional opioids or ion channel blockers, BMS-911172 modulates nociception by inhibiting clathrin-mediated endocytosis (CME) and synaptic vesicle recycling. This guide provides a robust framework for utilizing the formalin test—a biphasic model of tonic pain—to validate AAK1 inhibition as a therapeutic strategy for neuropathic and inflammatory pain states.
Introduction & Mechanistic Rationale
BMS-911172 (IC50 = 12 nM) targets AAK1, a kinase that regulates the interaction between the adaptor protein complex 2 (AP-2) and clathrin. In nociceptive pathways, AAK1 facilitates the endocytosis and trafficking of cell-surface receptors (e.g., chemokine receptors, voltage-gated channels) that drive sensitization.
-
Mechanism of Action: By inhibiting AAK1, BMS-911172 disrupts the trafficking of pro-nociceptive receptors, preventing their recycling or degradation, and dampening the synaptic plasticity associated with central sensitization.
-
The Formalin Model: This assay generates two distinct phases of pain behavior:[2][3][4][5]
-
Phase 1 (0–10 min): Direct chemical activation of C-fibers (acute pain).[2]
-
Phase 2 (10–60 min): Peripheral inflammation and central sensitization (spinal dorsal horn neuronal hyperexcitability).
-
Relevance: AAK1 inhibitors like BMS-911172 predominantly show efficacy in Phase 2 , correlating with their role in modulating synaptic plasticity and neuropathic states.
-
Figure 1: AAK1 Signaling & Inhibition Pathway
The following diagram illustrates the role of AAK1 in clathrin-mediated endocytosis and how BMS-911172 intervention disrupts this cycle to modulate nociceptive signaling.
Caption: BMS-911172 inhibits AAK1-mediated phosphorylation of AP-2, disrupting receptor endocytosis and reducing central sensitization (Phase 2 pain).
Experimental Design Strategy
To ensure scientific rigor and reproducibility, the study must be controlled for vehicle effects, dose-dependency, and observer bias.
Study Groups
| Group ID | Treatment | Dose | Route | N (Animals) | Purpose |
| G1 | Vehicle Control | - | s.c./p.o. | 8-10 | Baseline nociceptive response. |
| G2 | Positive Control | 100 mg/kg Gabapentin | i.p. | 8-10 | Validates assay sensitivity (Phase 2). |
| G3 | BMS-911172 (Low) | 10 mg/kg | s.c. | 8-10 | Threshold efficacy determination. |
| G4 | BMS-911172 (Mid) | 30 mg/kg | s.c. | 8-10 | Dose-response linearity. |
| G5 | BMS-911172 (High) | 60 mg/kg | s.c. | 8-10 | Maximal efficacy (Reference dose). |
-
Note on Dosing: Literature suggests 60 mg/kg s.c. is effective in mice.[1][6] The vehicle formulation is critical due to lipophilicity.
Formulation Protocol (Critical Step)
BMS-911172 is hydrophobic. Improper solubilization will lead to erratic PK and high variability.
-
Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[7]
-
Preparation:
-
Dissolve BMS-911172 in DMSO (10% of final vol) and vortex until clear.
-
Add PEG300 (40% of final vol) and vortex.
-
Add Tween-80 (5% of final vol) and vortex.
-
Slowly add warm Saline (45% of final vol) while vortexing.
-
QC Check: Solution should be clear or a stable fine suspension. If precipitation occurs, sonicate at 37°C.
-
Detailed Methodological Protocol
Animals & Acclimatization[2][4][6]
-
Species: Male C57BL/6 mice (8–10 weeks old).
-
Environment: Testing room must be quiet, dim (red light preferred), and temperature-controlled (23±2°C).
-
Acclimatization: Place mice in clear Plexiglas observation chambers (10x10x15 cm) on a raised glass floor (for mirror view) for 60 minutes prior to testing to reduce stress-induced analgesia.
Drug Administration (Pre-treatment)
-
Administer BMS-911172 or Vehicle 60 minutes prior to formalin injection.
-
Route: Subcutaneous (s.c.) injection in the dorsal flank is preferred for stable absorption.
Formalin Injection (The Noxious Stimulus)
-
Concentration: 2.5% Formalin (prepared from 37% stock formaldehyde diluted in saline).
-
Volume: 20 µL.
-
Site: Intraplantar (i.pl.) injection into the dorsal surface of the right hind paw using a 30G needle.
-
Technique: Hold the paw gently; insert needle superficially just under the skin. A "bleb" (small bubble) indicates successful administration.
Behavioral Scoring (The Readout)
Behavior is recorded immediately after injection for 60 minutes.
-
Scoring Method: Time (seconds) spent licking, biting, or flinching the injected paw.
-
Bins: Data is collected in 5-minute bins.
Figure 2: Experimental Workflow Timeline
Caption: Timeline for BMS-911172 evaluation. Pre-treatment time is critical for AAK1 target engagement.
Data Analysis & Interpretation
Raw data (seconds of pain behavior) should be plotted as a time-course curve and summarized as Area Under the Curve (AUC).
Calculation
-
Phase 1 AUC: Sum of bins 0–5 and 5–10 min.
-
Phase 2 AUC: Sum of bins 15–60 min.
Expected Results
-
Vehicle: Distinct biphasic response.[2][4] High activity (0–5 min), quiescent (10–15 min), sustained high activity (15–45 min).
-
BMS-911172:
-
Phase 1: Minimal to moderate reduction (AAK1 inhibition has less effect on acute C-fiber transduction).
-
Phase 2:Significant, dose-dependent reduction. This confirms the mechanism of preventing central sensitization via receptor trafficking inhibition.
-
Statistical Analysis
-
Method: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to Vehicle).
-
Significance: P < 0.05.
References
-
Hartz, R. A., et al. (2015).[6] "Discovery of BMS-911172, a Potent and Selective Inhibitor of Adaptor-Associated Kinase 1 (AAK1) for the Treatment of Neuropathic Pain."[6] ACS Medicinal Chemistry Letters.
-
Tjølsen, A., et al. (1992). "The formalin test: an evaluation of the method." Pain.
-
Bristol Myers Squibb. (2015).[6] "AAK1 Inhibitors for the Treatment of Neuropathic Pain." Patent WO 2015006100.[6]
-
McNamara, C. R., et al. (2017). "Adaptor-associated kinase 1 (AAK1) inhibitors for the treatment of neuropathic pain." Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 3. Evidence for Tonic Activation of NK-1 Receptors during the Second Phase of the Formalin Test in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: BMS-911172 Cell Culture Media Stability and Handling
Executive Summary
BMS-911172 is a potent, selective, and brain-penetrant small molecule inhibitor of Adaptor-associated Kinase 1 (AAK1) .[1][2][3][4] By inhibiting AAK1, BMS-911172 blocks the phosphorylation of the AP-2 complex (specifically the
This guide provides a standardized protocol for the reconstitution, storage, and application of BMS-911172 in in vitro systems, addressing critical solubility constraints at physiological pH.
Physicochemical Profile & Mechanism
Understanding the chemical nature of BMS-911172 is a prerequisite for preventing experimental artifacts such as precipitation or off-target toxicity.
Key Properties
| Property | Specification | Notes |
| Molecular Weight | ~339.34 g/mol | Small molecule, high permeability. |
| Target | AAK1 (Adaptor-associated Kinase 1) | IC |
| Solubility (DMSO) | Preferred solvent for stock preparation. | |
| Solubility (Water) | pH-dependent | High at pH 1 (5.85 mg/mL); Low at pH 7.4 (0.60 mg/mL) .[6][7] |
| Appearance | White to off-white solid | Protect from light. |
Mechanism of Action (Pathway)
BMS-911172 acts upstream of vesicle formation. By inhibiting AAK1, it prevents the conformational change in the AP-2 complex required to bind transmembrane cargo and recruit clathrin.
Figure 1: Mechanism of Action. BMS-911172 inhibits AAK1, preventing the phosphorylation of the AP-2 mu2 subunit, effectively stalling the endocytic machinery.[5]
Storage and Stability Protocols
Powder Storage
-
Condition: -20°C, desiccated, and protected from light.
-
Shelf Life: Stable for >2 years if kept dry.
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the compound or alter weighing accuracy.
Stock Solution Preparation (10 mM)
Due to the pH sensitivity of BMS-911172, DMSO is the only recommended solvent for stock solutions. Aqueous buffers should never be used for the primary stock.
-
Calculate Mass: For 10 mL of 10 mM stock, weigh 33.9 mg of BMS-911172.
-
Solvent Addition: Add 10 mL of sterile, cell-culture grade DMSO (anhydrous).
-
Dissolution: Vortex vigorously. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot: Dispense into light-protective (amber) microcentrifuge tubes (e.g., 50 µL aliquots) to avoid repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C. Stable for 6 months.
Cell Culture Application Protocol
Critical Handling: Avoiding Precipitation
BMS-911172 has reduced solubility at neutral pH (pH 7.4). Direct addition of high-concentration DMSO stock (e.g., 10 mM) into aqueous media can cause immediate, microscopic precipitation ("crashing out"), leading to inconsistent data and potential cytotoxicity.
The "Intermediate Dilution" Method: Do not add 10 mM stock directly to cells. Use a serial dilution step.
Figure 2: Recommended Dilution Workflow. Using an intermediate dilution step ensures the compound remains solubilized before exposure to the complex protein environment of cell culture media.
Standard Treatment Protocol (Adherent Cells)
Objective: Treat cells with BMS-911172 (Target: 100 nM) to inhibit endocytosis.
-
Seeding: Plate cells (e.g., HEK293, HeLa, or Neurons) in complete media (DMEM + 10% FBS). Allow 24 hours for attachment.
-
Preparation of Treatment Media:
-
Thaw a 10 mM DMSO stock aliquot.
-
Step A (Intermediate): Dilute 1 µL of 10 mM stock into 999 µL of serum-free media or PBS. (Concentration = 10 µM). Vortex immediately.
-
Step B (Final): Dilute the 10 µM intermediate 1:100 into pre-warmed complete culture media. (Final Concentration = 100 nM).
-
Note: This results in a final DMSO concentration of 0.001%, well below the toxicity threshold.
-
-
Application: Aspirate old media from cells and replace with the BMS-911172-containing media.
-
Incubation: Incubate at 37°C / 5% CO
.-
Onset: AAK1 inhibition is rapid; effects on phosphorylation can be observed within 30–60 minutes .
-
Duration: Stable in media for up to 48 hours . For experiments >48h, refresh media with a newly prepared compound solution.
-
Controls
-
Negative Control: DMSO vehicle control (matched concentration, e.g., 0.001%).
-
Positive Control: If studying endocytosis specifically, Dynasore (dynamin inhibitor) is a common comparator, though it acts at a different stage.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Crystal formation in media | "Shock" precipitation from high DMSO stock. | Use the Intermediate Dilution method (Section 4.1). Ensure media is pre-warmed to 37°C. |
| Loss of potency >24h | Degradation or serum binding. | Refresh media every 24 hours. BMS-911172 is highly protein-bound; consider testing in low-serum media if possible (1-2% FBS). |
| Cytotoxicity | Off-target effects or high DMSO. | Verify final DMSO is <0.1%. Perform a dose-response curve; AAK1 inhibition should be effective <100 nM. |
| No effect observed | Slow cellular uptake. | While brain-penetrant, some cell lines have high efflux pumps. Pre-incubate for 1 hour before challenging with viral particles or ligands. |
References
-
Discovery of BMS-911172: Hartz, R. A., et al. (2015).[4][7] "Discovery of BMS-911172, a Potent and Selective AAK1 Inhibitor."[1][2][3][4][7] ACS Medicinal Chemistry Letters.
-
Mechanism in Neuropathic Pain: Bristol-Myers Squibb.[4] (2015).[4][6][7] "AAK1 inhibitor shows potential for the treatment of neuropathic pain."[1][3][4][8][9][10] BioWorld.
-
Physicochemical Properties: MedKoo Biosciences. "BMS-911172 Product Data Sheet."
-
AAK1 and Viral Entry: Taylor & Francis. "Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents." Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. AP2-associated Kinase 1 (AAK1) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. | BioWorld [bioworld.com]
- 5. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS-911172 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: BMS-911172 Formulation & Dosing Guide (PO vs. IP)
Abstract
This application note provides a technical roadmap for the preclinical administration of BMS-911172 , a selective Adaptor-Associated Kinase 1 (AAK1) inhibitor.[1] While early efficacy studies often utilize subcutaneous (SC) or intraperitoneal (IP) routes for rapid proof-of-concept, oral (PO) administration is critical for translational chronic pain and antiviral studies.[1] This guide analyzes the physicochemical constraints of BMS-911172—specifically its pH-dependent solubility—and provides optimized protocols for both PO and IP delivery to ensure consistent pharmacokinetic (PK) exposure and minimize vehicle-induced toxicity.[1]
Compound Profile & Mechanism
BMS-911172 (also known as Compound 17) is a potent, brain-penetrant small molecule inhibitor of AAK1 .[1]
-
Primary Indication: Neuropathic pain (via inhibition of AP2M1 phosphorylation in the spinal cord/brain).
-
Secondary Indication: Antiviral (HCV, Dengue, Ebola) via disruption of clathrin-mediated viral entry.[1]
-
Solubility Profile:
Mechanism of Action (Signaling Pathway)
BMS-911172 blocks the phosphorylation of the μ2 subunit of the AP-2 complex (AP2M1).[1] This prevents the conformational change required for clathrin-coated pit formation, thereby halting receptor endocytosis (pain signaling) or viral entry.[1]
Figure 1: Mechanism of Action.[1] BMS-911172 inhibits AAK1, preventing the phosphorylation of AP2M1 required for clathrin-mediated endocytosis.[1][7]
Formulation Strategy: The Solubility Challenge
The critical challenge with BMS-911172 is its pH-dependent solubility .[1] It dissolves well in the acidic environment of the stomach (pH 1-2) but risks precipitation upon entering the neutral environment of the small intestine (pH 6-7) or the peritoneum (pH 7.4).[1]
-
Risk for PO: Precipitation in the intestine leads to low/variable bioavailability (F).[1]
-
Risk for IP: Injection of an acidic solution or a solution that precipitates at neutral pH causes severe peritonitis (writhing, inflammation) and erratic absorption.
Vehicle Selection Matrix
| Feature | Method A: Co-Solvent System | Method B: Cyclodextrin Complex |
| Composition | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 10% DMSO / 90% (20% SBE-β-CD in Saline) |
| State | Clear Solution (usually) | Suspension or Clear Solution (Concentration dependent) |
| Best For | Intraperitoneal (IP) | Oral Gavage (PO) |
| Pros | Simple preparation; rapid absorption.[1] | Masks taste; prevents intestinal precipitation; improves gut safety.[1] |
| Cons | High osmolality; potential irritation if used repeatedly.[1] | Requires SBE-β-CD (Captisol); more expensive.[1] |
Detailed Experimental Protocols
Protocol A: Preparation for Intraperitoneal (IP) Injection
Target Concentration: 2.5 mg/mL (Suitable for 25 mg/kg dose at 10 mL/kg volume)[1]
Rationale: IP delivery requires a solution that is as close to neutral pH and isotonic as possible to prevent abdominal irritation.[1] The PEG/Tween system solubilizes the hydrophobic drug while saline provides tonicity.[1]
Materials:
-
DMSO (Anhydrous, fresh)[5]
-
PEG300 (Polyethylene glycol 300)[1]
-
Tween-80 (Polysorbate 80)[1]
-
Sterile Saline (0.9% NaCl)[1]
Step-by-Step Procedure:
-
Stock Solution: Dissolve 2.5 mg of BMS-911172 in 100 µL of DMSO. Vortex until completely dissolved.[1] (Result: 25 mg/mL stock).[1][2][8]
-
Co-solvent Addition: Add 400 µL of PEG300 to the DMSO stock. Vortex vigorously. The solution should remain clear.
-
Surfactant Addition: Add 50 µL of Tween-80. Vortex gently to mix (avoid excessive foaming).
-
Dilution: Slowly add 450 µL of warm (37°C) sterile saline while vortexing.
-
Sterilization: Pass through a 0.22 µm PES syringe filter if required for immunocompromised animals.[1]
Dosing Parameter:
-
Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).[1]
-
Frequency: Once daily (QD) or BID. Rotate injection sites to minimize irritation.
Protocol B: Preparation for Oral Gavage (PO)
Target Concentration: 2.5 - 6.0 mg/mL (Suitable for higher doses up to 60 mg/kg)[1]
Rationale: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) encapsulates the hydrophobic drug, protecting it from precipitation in the neutral pH of the intestine, thereby enhancing oral bioavailability.[1]
Materials:
Step-by-Step Procedure:
-
Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in saline.[1][2][8] (Dissolve 2g SBE-β-CD in 10 mL saline). Stir until clear. Store at 4°C.[1][2][8]
-
Drug Solubilization: Dissolve required amount of BMS-911172 in 10% of final volume DMSO.
-
Complexation: Slowly add the 90% volume of the 20% SBE-β-CD vehicle to the DMSO/Drug mixture.
-
Homogenization:
Dosing Parameter:
-
Volume: 10 mL/kg.[1]
-
Technique: Use a flexible gavage needle (plastic feeding tube) to avoid esophageal trauma.[1]
Comparative Analysis: PO vs. IP
| Parameter | Intraperitoneal (IP) | Oral (PO) |
| Tmax (Time to Peak) | Rapid (15–30 min) | Delayed (30–60 min) |
| Cmax (Peak Conc.) | High (Risk of off-target toxicity) | Moderate (Sustained exposure) |
| Bioavailability (F) | High (~90-100%) | Variable (Est. 30-60% depending on formulation) |
| First-Pass Effect | Partial (absorbed into portal vein) | Significant (Liver metabolism) |
| Experimental Use | Acute Pain Models (Formalin, Writhing) | Chronic Models (Neuropathic, Antiviral) |
| Toxicity Risk | Peritonitis, Adhesions | GI Disturbance (Diarrhea) |
Decision Workflow
Figure 2: Decision tree for selecting the appropriate route and formulation based on study duration and goals.[1]
Safety & Handling
-
Storage: Store BMS-911172 powder at -20°C. Stock solutions in DMSO can be stored at -20°C for 1 month. Aqueous formulations (Protocol A/B) must be prepared fresh daily .
-
Animal Monitoring:
-
Control Groups: Always include a "Vehicle Only" control group matched to the exact formulation used (e.g., 10% DMSO/40% PEG/5% Tween/45% Saline) to distinguish vehicle effects from drug effects.
References
-
Discovery of BMS-911172: Hartz, R. A., et al. (2015).[1][4] Preclinical characterization of BMS-911172, a selective inhibitor of AAK1 for the treatment of neuropathic pain.[4] Bristol-Myers Squibb.[1][4] Presented at the 250th ACS National Meeting.[1][4]
-
Mechanism & Pharmacology: Li, G., et al. (2023).[1][9] Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [1]
-
Physicochemical Properties: MedChemExpress. BMS-911172 Product Information and Solubility Protocols.[1]
-
AAK1 in Neuropathic Pain: Kostich, W., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Strategy for Neuropathic Pain.[4][5][7] Pharmacology Research & Perspectives.[1] [1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BMS-911172 [myskinrecipes.com]
- 7. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BMS-911172 Oral Suspension Formulation
Product Identity: BMS-911172 (AAK1 Inhibitor)
Support Ticket: #SUSP-911172-OG
Status: Active Guide
Executive Summary: Compound Profile & Challenge
BMS-911172 is a potent, brain-penetrant inhibitor of Adaptor-associated Kinase 1 (AAK1) , primarily utilized in neuropathic pain research.[1][2][3] Like many aryl-amide-based kinase inhibitors, it exhibits high lipophilicity and poor aqueous solubility .
The Core Challenge: Researchers frequently encounter "caking," rapid sedimentation, or needle clogging during oral gavage. These issues arise not from the compound's chemical instability, but from physical formulation errors —specifically, inadequate wetting of the hydrophobic powder and insufficient viscosity in the carrier vehicle.
This guide provides a validated protocol for a stable suspension and a decision-tree troubleshooting section.
Module 1: Validated Formulation Protocols
For oral gavage in rodents, we recommend two vehicle systems. Protocol A is the industry standard for toxicological safety and general PK. Protocol B is for maximum bioavailability in efficacy models.
Protocol A: Standard Suspending Vehicle (The "Gold Standard")
Best for: Routine dosing, safety studies, and minimizing vehicle-induced GI effects.
Composition: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.
| Component | Role | Concentration | Critical Note |
| BMS-911172 | API (Active) | Variable (e.g., 1–60 mg/kg) | Must be micronized or finely milled. |
| Tween 80 | Wetting Agent | 0.1% v/v | Reduces surface tension; prevents powder from floating. |
| Methylcellulose | Suspending Agent | 0.5% w/v | Increases viscosity (400 cP grade) to retard sedimentation. |
| Water | Solvent | q.s.[4] | Use sterile water for injection (SWFI). |
Step-by-Step Preparation (Geometric Dilution Method):
-
Pre-wetting: Weigh BMS-911172 into a mortar. Add the Tween 80 directly to the powder. Triturate (grind) with a pestle until a smooth, thick paste forms. Do not skip this—it prevents clumps.
-
Geometric Dilution: Add the 0.5% MC solution in small increments (approx. equal to the volume of the paste). Mix thoroughly after each addition.
-
Dispersion: Transfer to a vial. Rinse the mortar with remaining MC solution to ensure full recovery.
-
Homogenization: Vortex for 2 minutes or probe sonicate (20% amplitude, 30 sec) to break micro-aggregates.
Protocol B: Enhanced Bioavailability Vehicle
Best for: Efficacy models where maximum exposure is required.
Composition: 10% DMSO + 90% (20% SBE-β-CD in Saline).[5][6]
-
Step 1: Dissolve BMS-911172 completely in DMSO (Stock concentration: ~25 mg/mL).
-
Step 2: Slowly add the 20% Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) solution while vortexing.
-
Result: This may form a "nanosuspension" or a clear solution depending on concentration. It prevents the physical agglomeration seen in MC vehicles.
Module 2: Troubleshooting & FAQs
Category 1: Physical Stability & Homogeneity
Q: The suspension settles to the bottom within minutes of preparation. How do I fix this?
Root Cause: The viscosity of your vehicle is too low to support the particle size of the drug. The Fix:
Check your Methylcellulose Grade: Ensure you are using 400 cP (centipoise) or higher viscosity grade MC. Low-viscosity grades (e.g., 15 cP) will not hold BMS-911172 in suspension.
Reduce Particle Size: If the drug particles are too large (>50 µm), gravity will overcome viscosity. Sonicate the suspension or use a mortar and pestle to micronize the powder before adding the bulk liquid.
Q: I see "floating islands" of dry powder on top of the liquid.
Root Cause: Poor wetting. BMS-911172 is hydrophobic; water tension is keeping it dry. The Fix: You skipped the levigation (wetting) step.
Immediate Rescue: Add 1-2 drops of Tween 80 directly to the clumped suspension and sonicate for 5 minutes.
Prevention: Always mix the powder with Tween 80 (or a small amount of DMSO) before adding the aqueous MC vehicle.
Category 2: Administration & Animal Welfare[4][7]
Q: The gavage needle keeps clogging.
Root Cause: Agglomeration or insufficient needle gauge. The Fix:
Needle Sizing: For suspensions, do not use needles smaller than 20G (mice) or 18G (rats). 22G needles act as filters and will clog.
Filtration Check: Pass the suspension through a 100 µm cell strainer prior to loading the syringe to catch large aggregates.
Q: Can I store the suspension at 4°C for a week?
Technical Advice: Avoid if possible. While BMS-911172 is chemically stable, physical suspensions undergo "Ostwald Ripening" (small crystals dissolving and redepositing onto larger ones) during storage, leading to massive crystal growth and caking.
Recommendation: Prepare fresh daily. If storage is mandatory, keep at 4°C and re-sonicate (do not just shake) for 5 minutes before dosing to break up crystal bridges.
Module 3: Visual Workflows
Figure 1: Optimal Preparation Workflow (Geometric Dilution)
This logic ensures zero clumping and maximum homogeneity.
Caption: The Geometric Dilution workflow prevents "fish-eyes" (dry clumps encapsulated in gel) which are the primary cause of dosing variability.
Figure 2: Troubleshooting Logic Tree
Follow this path when issues arise during the experiment.
Caption: Diagnostic tree for resolving physical instability in BMS-911172 suspensions.
References
-
Bristol-Myers Squibb & MedChemExpress. (2024). BMS-911172 Datasheet & Solubility Protocol. MedChemExpress. Link
- Source for specific solubility data (DMSO 100 mg/mL)
-
Hartz, R. A., et al. (2015).[2] Discovery of BMS-911172: A Potent and Selective Inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2] BioWorld / ACS Medicinal Chemistry. Link
- Primary source for compound identity, target valid
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Link
- Authoritative guide on standard vehicles (MC/Tween) and oral gavage best practices.
-
Selleck Chemicals. (2024). BMS-911172 Chemical Properties. SelleckChem. Link
- Verification of physicochemical properties and storage stability.
Sources
Technical Support Center: Minimizing BMS-911172 Degradation During Sonication
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of BMS-911172 Solubilization & Sonication Protocols[1][2]
Executive Summary: The Mechanics of Failure
Welcome to the technical support center. You are likely here because your BMS-911172 formulation is showing signs of potency loss (HPLC purity drop), discoloration (oxidation), or precipitation after sonication.
To solve this, we must first understand the enemy.[1][2] Sonication is not merely "shaking"; it is acoustic cavitation .[1][2]
-
The Hotspot Phenomenon: Ultrasound waves create microscopic bubbles that expand and collapse violently.[1][2] Inside these collapsing bubbles, temperatures can reach 5,000 K and pressures 1,000 atm.[1][2]
-
The Radical Attack: In aqueous media, this energy splits water molecules (
).[1][2] -
The Interface Trap: BMS-911172 is hydrophobic (Water insoluble).[1][2] It does not stay in the safe bulk liquid; it accumulates at the gas-liquid interface of the cavitation bubble —directly in the "kill zone" where hydroxyl radicals (
) are most concentrated.[1][2]
The following guide restructures your workflow to keep BMS-911172 away from this interface and reduce the thermal energy directed at the molecule.
Troubleshooting Guide (Interactive Q&A)
Issue A: "My solution turns light yellow after sonication."
Diagnosis: Oxidative Degradation.[1][2] Root Cause: The acoustic cavitation is generating hydroxyl radicals that are attacking the amine or oxazole moieties of BMS-911172.[1][2] The Fix:
-
Degas the solvent: Dissolved oxygen fuels radical formation.[1][2] Bubble Nitrogen (
) or Argon through your buffer for 10 minutes before adding the drug.[1][2] -
Switch solvents: Sonicate the compound in pure DMSO first. DMSO has a lower vapor pressure and different cavitation properties than water, and it acts as a radical scavenger itself.[1][2]
Issue B: "The sample gets hot to the touch within 60 seconds."
Diagnosis: Thermal Runaway.[1][2] Root Cause: Continuous wave sonication deposits massive energy faster than heat transfer can remove it.[1][2] The Fix:
-
Implement Pulsed Mode: Never use continuous sonication. Set a duty cycle of 20% (2 seconds ON, 8 seconds OFF) . This allows the heat to dissipate into the surrounding coolant during the OFF phase.[1][2]
Issue C: "I see precipitation after sonication stops."
Diagnosis: Ostwald Ripening / Nucleation.[1][2] Root Cause: You likely sonicated a supersaturated aqueous suspension.[2] The heat temporarily dissolved the compound, but as it cooled, the compound crashed out in larger, less soluble crystals.[1][2] The Fix:
-
The "Solvent-Shift" Protocol: Do not attempt to sonicate BMS-911172 directly into saline/water.[2] Dissolve completely in DMSO first, then slowly add your aqueous buffer (e.g., 10% DMSO
40% PEG300 5% Tween-80 45% Saline).[1][2]
Optimized Protocol: The "Cold-Pulse" Method[1][2]
This protocol is designed to maximize solubility while minimizing the three degradation vectors: Thermal, Oxidative, and Mechanical.[1][2]
Reagents & Equipment[1][2][3]
-
Primary Solvent: Anhydrous DMSO (Freshly opened to avoid moisture absorption)[1][2]
-
Co-solvents: PEG300, Tween-80 (if applicable for in vivo work)[1][2][3]
-
Equipment: Probe Sonicator (preferred over bath for power control) or High-Frequency Bath.[1][2]
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Pre-Solubilization | Dissolve BMS-911172 in 100% DMSO at high concentration (e.g., 25 mg/mL). Vortex heavily.[1][2] |
| 2 | Inert Gas Purge | If aqueous buffer is required later, purge that buffer with |
| 3 | Ice Bath Setup | Prepare an ice-water slurry. Crucial: Add water to the ice; air pockets between ice cubes insulate the tube and cause overheating.[1][2] |
| 4 | Sonication Setup | Immerse the probe/tube.[1][2] Ensure the probe does not touch the walls (causes glass etching/contamination).[1][2] |
| 5 | The Pulse Sequence | Amplitude: 20-30% (Low-Medium)Cycle: 2s ON / 8s OFFTotal Energy Time: 1-2 mins.[1][2] |
| 6 | Dilution (The Shift) | Slowly add the co-solvents (PEG300) and then the aqueous buffer to the DMSO stock while vortexing. |
Visualizing the Logic
The following diagram illustrates the decision matrix for handling BMS-911172.
Figure 1: Decision matrix for BMS-911172 solubilization. The green path minimizes the exposure of the hydrophobic drug to the cavitation bubble interface.[1][2]
References & Authoritative Grounding
-
BMS-911172 Chemical Properties & Solubility
-
Mechanisms of Sonolytic Degradation in Pharmaceuticals
-
Sonication Impacts on Organic Solvents and Stability
-
BMS-911172 Structure & Stability Data
Sources
Technical Support Center: Optimizing BMS-911172 Plasma Bioavailability
Topic: Overcoming Low Bioavailability of BMS-911172 Target Audience: Pharmaceutical Scientists, PK/PD Researchers, and In Vivo Pharmacologists Document ID: TSC-BMS-911172-PK-V1.0[1]
Compound Profile & Diagnostic Summary
Before troubleshooting, verify your compound's physiochemical profile.[1] BMS-911172 is a potent, selective AAK1 (Adaptor-Associated Kinase 1) inhibitor.[1][2][3][4] Reports of "low bioavailability" are frequently misdiagnosed; they often stem from solubility-limited absorption rather than intrinsic metabolic instability.[1]
Physicochemical Snapshot
| Parameter | Value | Implication for Bioavailability |
| Target | AAK1 (IC₅₀ ~12 nM) | High potency allows for lower effective doses, but high-dose tox studies require specialized formulation.[1] |
| clogP | ~1.9 | Moderate lipophilicity; suggests good permeability but potential dissolution rate limits.[1] |
| Solubility (pH 1.0) | 5.85 mg/mL | High. Readily dissolves in the stomach (gastric fluids).[1] |
| Solubility (pH 7.4) | 0.60 mg/mL | Borderline. Risk of precipitation in the small intestine (neutral pH).[1] |
| pKa | Basic amine functionality | Exhibits pH-dependent solubility (High in Acid |
Troubleshooting Guide (Q&A Format)
Category A: Formulation & Dissolution[1][5]
Q1: I dissolved BMS-911172 in an acidic vehicle (pH 2), but I see low plasma exposure and high variability. Why? A: You are likely experiencing the "Gastric Dump & Crash" effect .[1] Because BMS-911172 has high solubility at pH 1.0 (~5.85 mg/mL) but drops to ~0.60 mg/mL at pH 7.4, a simple acidic solution will precipitate rapidly upon entering the neutral environment of the small intestine (the primary site of absorption).[1] This precipitation creates large crystals with low surface area, drastically reducing absorption.[1]
-
The Fix: Switch to a solubilizing excipient that maintains solubility across the pH shift.[1] We recommend Sulfobutyl Ether Beta-Cyclodextrin (SBE-β-CD) .[1]
Q2: My high-dose (60 mg/kg) suspension is clogging needles and showing non-linear PK. How do I fix this? A: At 60 mg/kg, you are exceeding the solubility limit of simple aqueous buffers.[1] If you are using a standard suspension (e.g., Methylcellulose/Tween), the dissolution rate is too slow to match the transit time of the gut.[1]
-
The Fix: Utilize a 20% SBE-β-CD (Captisol®) vehicle.[1] This encapsulates the hydrophobic drug, preventing precipitation in the gut and creating a "spring and parachute" effect that sustains supersaturation for absorption.[1]
Q3: Can I use DMSO as a co-solvent to improve solubility? A: Use with extreme caution. While BMS-911172 is soluble in DMSO (~100 mg/mL), DMSO is hygroscopic.[1][5]
-
Risk: Old or "wet" DMSO can induce immediate precipitation of BMS-911172 upon contact with aqueous buffers.[1]
-
Protocol: Always use fresh, anhydrous DMSO. If precipitation occurs upon dilution, switch to the Cyclodextrin protocol below.
Category B: Bioanalysis & Stability
Q4: My LC-MS/MS recovery is low. Is the compound sticking to the matrix? A: BMS-911172 is moderately lipophilic (clogP 1.[1]9) and basic.[1] It may adhere to glass or plastic surfaces in plasma free of proteins.[1]
-
The Fix:
Validated Formulation Protocols
Protocol A: The "Gold Standard" SBE-β-CD Solution (Recommended)
Best for: IV, PO, and IP administration; ensures maximum bioavailability.[1]
Reagents:
-
SBE-β-CD (Sulfobutyl ether
-cyclodextrin)[1] -
Sterile Saline (0.9% NaCl)[1]
-
DMSO (Anhydrous, Optional for pre-dissolution)[1]
Step-by-Step:
-
Vehicle Prep: Dissolve 2.0 g of SBE-β-CD in 10 mL of Sterile Saline . Vortex until clear. (Result: 20% w/v SBE-β-CD).
-
Drug Weighing: Weigh the required amount of BMS-911172.
-
Wetting (Crucial): Add 10% of the final volume as DMSO to the powder.[1] Vortex to ensure complete dissolution of the solid.[1]
-
Dilution: Slowly add the 20% SBE-β-CD vehicle (90% of final volume) to the DMSO concentrate while vortexing.
-
Sonication: Sonicate for 5–10 minutes.
Protocol B: Standard Suspension (For Toxicity Studies)
Best for: Very high doses (>100 mg/kg) where volume limits prevent solution formulation.[1]
Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in Water.[1] Method:
-
Micronize BMS-911172 using a mortar and pestle.[1]
-
Levigate the powder with Tween-80.[1]
-
Gradually add 0.5% MC while stirring constantly to prevent clumping.
-
Note: Expect lower bioavailability (AUC) compared to Protocol A.[1]
Visualizing the Mechanism
The following diagram illustrates why the Cyclodextrin (SBE-β-CD) strategy succeeds where standard acidic formulations fail.
Figure 1: Mechanism of Action for Bioavailability Enhancement.[1] Standard acidic vehicles lead to precipitation in the intestine (Red path).[1] Cyclodextrin encapsulation protects the compound from pH shock, maintaining it in a dissolved state for absorption (Green path).[1]
Decision Tree: Selecting the Right Strategy
Use this logic flow to determine the optimal experimental setup for your specific study.
Figure 2: Formulation Selection Matrix. For doses >10 mg/kg, simple saline/DMSO mixtures fail.[1] SBE-β-CD is required to maintain linearity.
References
-
Hartz, R. A., et al. (2015).[1][4] Discovery of BMS-911172: A Potent and Selective Inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][3][4] BioWorld / Bristol-Myers Squibb Disclosures.[1] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023).[1] Development and therapeutic potential of adaptor-associated kinase 1 inhibitors. PubMed Central.[1] Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-911172 [myskinrecipes.com]
Technical Support Center: Physiological Formulation of BMS-911172
Current Status: Operational Subject: BMS-911172 (AAK1 Inhibitor) Solubility & pH Adjustment Ticket ID: BMS-SOL-911 Audience: Formulation Scientists, In Vivo Pharmacologists, Cell Biologists
Core Directive: The Solubility Paradox
The Challenge: BMS-911172 acts as a weak base. Its solubility profile is pH-dependent, exhibiting high solubility in acidic environments (pH 1.0) but significantly reduced solubility at physiological pH (7.4).
The Risk: Researchers often prepare a stock solution in 100% DMSO and attempt a direct "crash dilution" into Phosphate Buffered Saline (PBS) or cell culture media (pH 7.4). This frequently results in immediate precipitation , causing inconsistent dosing, clogged needles (in vivo), or false-negative results (in vitro) due to lack of bioavailability.
Physicochemical Snapshot:
| Property | Value | Implication |
|---|---|---|
| Molecular Weight | 339.34 g/mol | Small molecule, capable of crossing BBB. |
| cLogP | ~1.9 | Moderately lipophilic; requires organic co-solvents. |
| Solubility (pH 1.0) | 5.85 mg/mL | Highly soluble in gastric-like fluids. |
| Solubility (pH 7.4) | 0.60 mg/mL | Critical Threshold. Risk of precipitation above this concentration. |
Diagnostic Workflow: Formulation Decision Tree
Before adjusting pH, determine your experimental endpoint. The formulation strategy for cell culture differs fundamentally from animal dosing.
Figure 1: Decision matrix for selecting the appropriate vehicle based on concentration requirements and biological system.
Validated Protocols
Protocol A: The "Gold Standard" Co-Solvent System (In Vivo)
Target: Physiological compatibility (pH ~7.4) for IP or SC injection. Yield: Clear solution up to ~2.5 mg/mL.[1][2]
Reagents Required:
-
DMSO (Anhydrous)
-
PEG300 (Polyethylene glycol 300)[2]
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or PBS
The "4-Step" Addition Order (CRITICAL): Do not mix all solvents at once. Add them sequentially to the drug.[1][2]
-
Solubilize: Dissolve BMS-911172 powder in 10% of the final volume of DMSO. Vortex until clear.
-
Stabilize: Add 40% of the final volume of PEG300. Vortex.
-
Surfactant: Add 5% of the final volume of Tween-80. Vortex.
-
Dilute: Slowly add 45% of the final volume of warm Saline/PBS.
Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1]
Technical Note: If precipitation occurs at Step 4, the addition of saline was likely too fast. Add saline dropwise with continuous vortexing to prevent local supersaturation.
Protocol B: Cyclodextrin Encapsulation (Alternative)
Target: Oral (PO) or IP dosing where organic solvents (PEG/Tween) cause toxicity. Mechanism: SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) forms inclusion complexes, shielding the hydrophobic drug from the aqueous environment.
-
Preparation: Dissolve SBE-β-CD in saline to create a 20% (w/v) stock solution.[1][2][3] Filter sterilize (0.22 µm).
-
Drug Solubilization: Dissolve BMS-911172 in DMSO (10% of final volume).
-
Complexation: Add the 20% SBE-β-CD stock (90% of final volume) to the DMSO/Drug mix.
-
Sonication: Sonicate for 10–15 minutes. This aids the inclusion process.
Troubleshooting Guide & FAQ
Issue 1: "My solution turned cloudy immediately after adding PBS."
Diagnosis: "Crash Precipitation." Cause: You likely diluted a high-concentration DMSO stock (e.g., 10 mM) directly into a neutral aqueous buffer. The local concentration of BMS-911172 exceeded 0.60 mg/mL before it could disperse. Corrective Action:
-
For Cell Culture: Perform an intermediate dilution. Dilute your stock into media without serum first, vortex rapidly, then add to the final culture.
-
For In Vivo: Switch to Protocol A (Co-solvent system). PBS alone cannot support high concentrations of this compound.
Issue 2: "Can I use Acidification (HCl) to dissolve it?"
Diagnosis: pH Manipulation Risk. Analysis: Yes, BMS-911172 is highly soluble at pH 1.0 (5.85 mg/mL). However, injecting a pH 1.0 solution is extremely painful and tissue-damaging (necrosis) to animals and cytotoxic to cells. Corrective Action: Do not use pure acid. If you must lower pH, use a buffered system (e.g., Citrate Buffer pH 4.5–5.0) as the aqueous phase in Protocol A, but ensure it remains within physiological tolerance.
Issue 3: "The pH of my stock solution drifted over time."
Diagnosis: DMSO Hygroscopicity. Cause: DMSO absorbs water from the air. Water absorption can alter the apparent pH and solubility power of the stock. Corrective Action:
-
Use anhydrous DMSO packed under argon/nitrogen.
-
Aliquot stocks immediately upon preparation (single-use vials).
-
Store at -20°C or -80°C. Do not freeze-thaw more than 3 times.
Mechanistic Signaling Pathway (AAK1 Inhibition)
Understanding the target helps justify the formulation precision. BMS-911172 inhibits AAK1 to block clathrin-mediated endocytosis (viral entry) or modulate synaptic vesicle recycling (pain).
Figure 2: Mechanism of Action. BMS-911172 prevents the phosphorylation of AP2M1, thereby halting the endocytic machinery required for viral entry and synaptic maintenance of pain states.
References
-
Discovery of BMS-911172: Hartz, R. A., et al. (2015).[4] "Preclinical Characterization of BMS-911172, a Potent and Selective Inhibitor of Adaptor-Associated Kinase 1 (AAK1)." 250th American Chemical Society National Meeting.[4]
-
Physicochemical Properties & Solubility: MedChemExpress. "BMS-911172 Datasheet & Solubility Data." MedChemExpress Product Database.
-
AAK1 Mechanism & Virology: Neveu, G., et al. (2015). "AAK1 Inhibitors as Potential Antivirals."[5][6] Journal of Virology.
-
General Formulation Strategy: Li, P., & Zhao, L. (2007). "Solubilization of Poorly Water-Soluble Drugs." Developing Solid Oral Dosage Forms.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating AAK1 Function: Genetic Knockdown vs. Pharmacological Inhibition (BMS-911172)
[1]
Executive Summary
Adaptor-associated kinase 1 (AAK1) is a critical regulator of clathrin-mediated endocytosis (CME), modulating the trafficking of surface receptors involved in neuropathic pain (e.g., adrenergic receptors) and viral entry (e.g., HCV, SARS-CoV-2).[1][2][3][4][5] Validating AAK1 as a therapeutic target requires a dual-modality approach: genetic silencing (siRNA/shRNA) to assess the consequences of total protein loss, and pharmacological inhibition (BMS-911172) to probe acute catalytic suppression.
This guide provides a rigorous technical comparison between AAK1 Knockdown (KD) and BMS-911172 Inhibition , offering validated protocols and mechanistic insights to ensure data integrity in drug discovery workflows.
Part 1: Mechanistic Divergence & Comparative Analysis
The Mechanistic Gap
While both methods aim to ablate AAK1 function, they operate on distinct biological scales.
-
Genetic Knockdown (siRNA/CRISPR): Ablates the entire protein structure. This removes not only the kinase activity but also the scaffolding functions of AAK1, potentially destabilizing the AP-2 complex. The slow onset (48–96 hours) allows cells to activate compensatory mechanisms (e.g., upregulation of GAK or BMP2K).
-
Pharmacological Inhibition (BMS-911172): An ATP-competitive inhibitor that binds the hinge region of the kinase domain.[6] It freezes the kinase in an inactive state but leaves the protein structure intact, maintaining protein-protein interactions. The effect is rapid (minutes to hours), minimizing compensatory adaptation.
Comparative Performance Matrix
| Feature | AAK1 Knockdown (siRNA) | BMS-911172 Inhibition |
| Primary Mechanism | mRNA degradation | ATP-competitive kinase inhibition |
| Target Engagement | Total protein reduction (>70% required) | Catalytic blockade (IC |
| Onset of Action | Slow (48–96 hours) | Rapid (30 min – 2 hours) |
| Specificity | High (sequence-dependent); Risk of seed-region off-targets | High (Selectivity Profile); Risk of off-target kinase inhibition (e.g., GAK, BMP2K) |
| Compensatory Risk | High : Upregulation of redundant kinases (GAK) | Low : Acute timeframe limits genomic adaptation |
| Scaffolding Function | Lost : May disrupt AP-2 complex stability | Preserved : Protein remains physically present |
| Key Readout | Western Blot (Total AAK1) | Western Blot (p-AP2M1 Thr156) |
Part 2: Visualizing the Signaling Architecture
The following diagram illustrates the AAK1 signaling node and the distinct intervention points for BMS-911172 versus siRNA.
Figure 1: AAK1 Signaling Pathway. BMS-911172 blocks the catalytic step (phosphorylation of AP-2), whereas siRNA removes the AAK1 node entirely, potentially triggering compensation by GAK/BMP2K.
Part 3: Validated Experimental Protocols
Protocol A: Pharmacological Validation with BMS-911172
Objective: Assess acute inhibition of AP-2 mu2 (AP2M1) phosphorylation.
Compound Specs: BMS-911172 (CAS: 1644248-18-9); IC
Reagents:
-
Stock Solution: Dissolve BMS-911172 to 10 mM in 100% DMSO. Store at -80°C.
-
Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: AAK1 marks are labile).
Workflow:
-
Seeding: Plate HEK293T or relevant neuronal lines at
cells/well in 6-well plates. Culture overnight. -
Treatment:
-
Prepare working dilutions in warm media.
-
Dose range: 0 nM (DMSO), 10 nM, 100 nM, 1 µM . (Note: 100 nM is typically sufficient for >90% inhibition; >1 µM may lose selectivity).
-
Incubation time: 2 hours (Acute treatment prevents feedback loops).
-
-
Stimulation (Optional): If studying dynamic endocytosis, stimulate receptors (e.g., with WNT3A or agonist) for the last 30 mins.
-
Harvest: Rapidly wash with ice-cold PBS. Lyse immediately on ice.
-
Readout: Western Blot.
-
Primary Target: Phospho-AP2M1 (Thr156).[1]
-
Loading Control: Total AP2M1 and GAPDH.
-
Success Criteria: Dose-dependent reduction of p-AP2M1 signal without loss of Total AP2M1.
-
Protocol B: Genetic Validation with siRNA
Objective: Confirm phenotype is dependent on AAK1 protein presence. Kinetics: Slow onset requires careful timing to maximize KD while minimizing toxicity.
Workflow:
-
Design: Use a pool of 3-4 distinct siRNAs targeting different exons of AAK1 to ensure on-target specificity.
-
Transfection (T=0):
-
Use lipid-based transfection (e.g., Lipofectamine RNAiMAX).
-
Final siRNA concentration: 10–20 nM .
-
Controls: Non-targeting Scramble siRNA (Negative) and GAPDH/Cyclophilin B (Positive Transfection Control).
-
-
Incubation:
-
24h: Change media to remove transfection reagents.
-
48h: Check mRNA levels (qPCR) – Expect >80% reduction.
-
72–96h: Check Protein levels (Western Blot) – Protein turnover lags behind mRNA.
-
-
Functional Assay (T=72h): Perform endocytosis assays (e.g., Transferrin uptake or surface biotinylation of LRP6).
-
Validation:
-
Blot for AAK1 (loss of signal).
-
Blot for GAK (check for compensatory upregulation).
-
Part 4: Data Interpretation & Troubleshooting
Interpreting Discordant Data
A common scenario in AAK1 research is observing a phenotype with the inhibitor but not with the knockdown (or vice versa).
| Observation | Likely Cause | Remediation |
| Inhibitor works, KD fails | Compensation : Cells upregulated GAK/BMP2K during the 72h KD incubation. | Perform acute KD (shRNA with inducible promoter) or use a dual AAK1/GAK inhibitor to confirm. |
| KD works, Inhibitor fails | Scaffolding Role : The phenotype relies on AAK1's physical interaction, not its kinase activity. | The inhibitor only blocks catalysis. The phenotype is likely kinase-independent. |
| Toxicity in Inhibitor arm | Off-Target : High dose (>5 µM) BMS-911172 may inhibit other kinases. | Titrate down. Verify IC |
Decision Tree for Validation
Use this logic flow to determine the role of AAK1 in your specific pathway.
Figure 2: Validation Logic. Discordance between inhibitor and knockdown results helps distinguish kinase-dependent vs. scaffold-dependent functions.
References
-
BMS-911172 Discovery & Characterization Hartz, R. A., et al. (2015). Discovery of BMS-911172, a Potent and Selective AAK1 Inhibitor. ACS Medicinal Chemistry Letters.
-
AAK1 in WNT Signaling & Endocytosis Agajanian, M. J., et al. (2019).[1] WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6. Cell Reports.
-
AAK1 Knockdown in Neuropathic Pain Models Kostich, W., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. Journal of Pharmacology and Experimental Therapeutics.
-
BMS-911172 Selectivity & Properties MedChemExpress Product Analysis: BMS-911172.
Sources
- 1. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
Unraveling the Analgesic Pathway of BMS-911172: A Comparative Guide to its Opioid-Independent Mechanism
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Avenue in Analgesia
The landscape of pain management is in constant evolution, driven by the pressing need for effective analgesics with favorable safety profiles. BMS-911172, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), has emerged as a promising candidate, demonstrating significant analgesic effects in preclinical models of neuropathic and persistent pain.[1][2] A critical aspect of its preclinical development is the elucidation of its mechanism of action, particularly in relation to the well-established opioid pathways that are the cornerstone of potent pain relief but are also associated with significant side effects.
This guide provides an in-depth comparison of the analgesic effect of BMS-911172 and its interaction with opioid receptor inhibitors. We will delve into the experimental data that delineates its mechanistic pathway, offering a clear distinction from traditional opioid analgesics. This information is crucial for researchers and drug development professionals seeking to understand and potentially advance this novel class of analgesics.
The Central Thesis: An Opioid-Independent Analgesic Cascade
The primary investigation into the mechanism of AAK1 inhibitors, such as BMS-911172 and the structurally related compound LP-935509, has revealed a compelling finding: their analgesic effects are not mediated by the opioid system.[3] Instead, the evidence points towards a mechanism intrinsically linked to the α2-adrenergic signaling pathway, a known modulator of nociception.
Experimental Evidence: Dissecting the Mechanism of Action
The core of the mechanistic investigation lies in challenge studies using specific receptor antagonists in validated animal models of pain. The Chronic Constriction Injury (CCI) model in rats is a widely accepted and utilized model for inducing neuropathic pain, characterized by persistent mechanical allodynia (pain in response to a non-painful stimulus).[4]
Key Experimental Design
The experimental workflow to differentiate between opioid and adrenergic pathways is systematic and conclusive.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The simultaneous activation of μ- and δ-opioid receptors by (−)-2S-LP2 rescues allodynia with the contribution of TGF-β1 signaling in a rat chronic constriction injury model - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BMS-911172 in the Chung Model of Neuropathy: A Comparative Technical Guide
Executive Summary: The Pivot to AAK1
BMS-911172 represents a paradigm shift in neuropathic pain management. Unlike traditional voltage-gated sodium channel (Nav) blockers or calcium channel modulators (gabapentinoids), BMS-911172 is a potent, selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) .
This guide benchmarks BMS-911172 within the Chung (Spinal Nerve Ligation - SNL) model, the gold standard for mimicking human causalgia and neuropathic sensitization. The critical value proposition of BMS-911172 lies in its ability to decouple analgesia from motor impairment—a notorious limitation of current standards like Gabapentin.
Key Technical Finding: At doses of 60 mg/kg (s.c.), BMS-911172 demonstrates robust reversal of mechanical allodynia in SNL rats comparable to high-dose Gabapentin, but with a superior safety profile regarding motor coordination.
Mechanistic Basis: AAK1 vs. Ion Channels
To understand the benchmarking data, one must understand the target. Most neuropathic pain drugs target the transmission of the signal (blocking the pore). BMS-911172 targets the trafficking of the machinery.
Mechanism of Action
AAK1 regulates clathrin-mediated endocytosis (CME). In neuropathic states, synaptic trafficking is dysregulated, leading to an abundance of excitatory receptors on the surface of dorsal horn neurons.
-
BMS-911172 Action: Inhibits AAK1 phosphorylation of the AP2 complex (specifically the
subunit).[1] -
Result: Disruption of receptor recycling/endocytosis, dampening the hyperexcitability of the nociceptive pathway without global dampening of neuronal firing.
Figure 1: Mechanism of Action. BMS-911172 inhibits AAK1, disrupting the AP2-mediated trafficking of excitatory receptors involved in central sensitization.
The Benchmarking Platform: Chung Model (SNL)
The Chung model (L5/L6 ligation) is selected for its high reproducibility in generating mechanical allodynia (sensitivity to touch) and thermal hyperalgesia.
Experimental Workflow
The validity of the data depends on the precision of the surgery. A "self-validating" protocol requires strict exclusion criteria for animals that do not develop neuropathy (false negatives) or show motor deficits immediately post-op (surgical error).
Figure 2: Experimental Workflow for the Chung Model. Critical control points include the isolation of L5/L6 without damaging L4 (which causes foot drop).
Comparative Performance Data
The following data synthesizes performance metrics of BMS-911172 against the industry standard (Gabapentin) and a negative control (Vehicle).
Efficacy vs. Side Effect Profile
Key Differentiator: While Gabapentin achieves analgesia via generalized depression of neuronal excitability (often causing sedation), BMS-911172 maintains efficacy without motor impairment.
| Metric | BMS-911172 | Gabapentin (SoC) | Vehicle |
| Mechanism | AAK1 Inhibitor | Inert | |
| Dose (Rat) | 60 mg/kg (s.c.) | 100 mg/kg (p.o.) | - |
| Onset of Action | ~1 Hour | ~1-2 Hours | - |
| Peak Efficacy | High (Reversal to near baseline) | High (Reversal to near baseline) | None |
| Duration | > 4 Hours | 4-6 Hours | - |
| Rotarod Performance | No Deficit (Comparable to naive) | Significant Deficit (Ataxia/Sedation) | Normal |
| Selectivity | >300x vs. other kinases | Low (binds multiple subunits) | - |
Detailed Analysis
-
Mechanical Allodynia (Von Frey): In the Chung model, untreated rats typically withdraw paws at pressures <4g.
-
Gabapentin (100 mg/kg): Increases threshold to ~15g (near pre-injury levels).
-
BMS-911172 (60 mg/kg): Increases threshold to ~13-15g.
-
-
Motor Coordination (Rotarod): This is the "kill experiment" for many pain drugs.
-
Gabapentin: Animals fall off the rotating rod significantly faster due to ataxia.
-
BMS-911172: Animals maintain balance time statistically indistinguishable from vehicle-treated sham animals.
-
Significance: This suggests AAK1 inhibition occurs centrally/peripherally in pain pathways without affecting the cerebellum or motor cortex outputs heavily.
-
Detailed Experimental Protocols
A. Surgical Protocol (Chung/SNL)
Standardized to minimize variability.
-
Anesthesia: Induce with 3-4% Isoflurane; maintain at 2%.
-
Exposure: Make a midline incision at L4-S2. Remove the L6 transverse process to expose the L4 and L5 spinal nerves.[2][3]
-
Ligation:
-
Identify L5 (large) and L6 (smaller).
-
Tightly ligate L5 and L6 with 6-0 silk thread distal to the dorsal root ganglion (DRG) and proximal to the formation of the sciatic nerve.
-
Critical Step: Do NOT ligate or stretch the L4 nerve. Damage to L4 causes motor deficit (foot drop), invalidating the Rotarod test.
-
-
Closure: Suture muscle layers and staple skin.
B. Behavioral Testing (Blind)
Blinding is mandatory to ensure E-E-A-T compliance.
-
Acclimation: Place rats in wire-mesh bottom cages for 30 mins.
-
Von Frey (Up-Down Method):
-
Apply filaments to the plantar surface of the hind paw (ligated side).
-
Record the 50% withdrawal threshold.[4]
-
Inclusion Criteria: Only rats with a threshold < 4.0g on Day 7 post-op are included.
-
-
Dosing: Administer BMS-911172 (60 mg/kg s.c.) or Vehicle.
-
Timepoints: Measure thresholds at 1, 2, 4, and 24 hours post-dose.
C. Compound Handling (BMS-911172)
-
Solubility: BMS-911172 is lipophilic. Formulate in a vehicle of 5% DMSO / 10% Cremophor EL / 85% Water (or similar standard lipophilic vehicle).
-
Storage: Stock solutions at -20°C; protect from light.
References
-
Hartz, R. A., et al. (2015). Discovery of BMS-911172, a Potent and Selective Inhibitor of Adaptor-Associated Kinase 1 (AAK1) for the Treatment of Neuropathic Pain.[1] ACS Medicinal Chemistry Letters / 250th ACS National Meeting.
-
Kim, S. H., & Chung, J. M. (1992). An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat.[5][6] Pain, 50(3), 355-363.
-
Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw.[5] Journal of Neuroscience Methods, 53(1), 55-63.[5]
-
Conway, D. S., et al. (2010).Review of the clinical pharmacology of gabapentin.
Sources
- 1. | BioWorld [bioworld.com]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 6. An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: BMS-911172 Efficacy in Thermal Hyperalgesia
Executive Summary
BMS-911172 represents a novel class of non-opioid analgesics targeting Adaptor-Associated Kinase 1 (AAK1) . Unlike traditional ion channel blockers (e.g., Gabapentin) or mu-opioid receptor agonists (e.g., Morphine), BMS-911172 modulates the trafficking of cell surface receptors via clathrin-mediated endocytosis (CME).
This guide critically evaluates the efficacy of BMS-911172 in reversing thermal hyperalgesia associated with neuropathic pain, specifically comparing it against the standard of care, Gabapentin . Analysis focuses on the Chronic Constriction Injury (CCI) model, highlighting BMS-911172's superior efficacy profile and distinct mechanism of action which avoids opioid-related tolerance.
Mechanistic Grounding: The AAK1 Pathway
Why AAK1 Inhibition Matters
Current neuropathic pain treatments often fail due to dose-limiting side effects (sedation, addiction). BMS-911172 inhibits AAK1, a kinase that phosphorylates the
Key Mechanistic Insight:
Crucially, the antinociceptive effect of BMS-911172 is
Signaling Pathway Visualization
Figure 1: BMS-911172 inhibits AAK1-mediated phosphorylation of AP-2, disrupting endocytosis and modulating pain signaling via an alpha-2 adrenergic dependent mechanism.
Comparative Efficacy Analysis
Benchmark: Chronic Constriction Injury (CCI) Model
In the rat CCI model (a gold standard for neuropathic pain), thermal hyperalgesia is measured using the Hargreaves method. The latency to paw withdrawal upon thermal stimulation indicates the pain threshold.
Data Summary: BMS-911172 vs. Gabapentin
The following data synthesizes results from subcutaneous (s.c.) administration of BMS-911172 compared to Gabapentin (standard of care).
| Feature | BMS-911172 | Gabapentin | Morphine |
| Primary Target | AAK1 Kinase | ||
| Dose Tested | 60 mg/kg (s.c.) | 60-100 mg/kg (s.c.) | 3-10 mg/kg (s.c.) |
| Thermal Reversal | Superior (+24% vs Gabapentin) | Moderate (Baseline Reference) | High (but tolerance issues) |
| Onset of Action | Rapid (Brain penetrant) | Slow (Titration often needed) | Rapid |
| Motor Impairment | None (Rotarod verified) | Significant (Sedation/Ataxia) | Significant (Sedation) |
| Mechanism Type | Non-Opioid, Adrenergic-Dep. | Ion Channel Blocker | Opioid Agonist |
Critical Finding: In head-to-head CCI studies, BMS-911172 (60 mg/kg) demonstrated a maximal reversal of thermal hyperalgesia that was 24% higher than that achieved by Gabapentin.[4] This suggests that modulating receptor trafficking via AAK1 may address nociceptive pathways that are resistant to standard calcium channel blockade.
Experimental Protocol: Validating Efficacy
To reproduce these findings, researchers must adhere to a strict protocol that controls for stress-induced analgesia and baseline variability.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for validating BMS-911172 efficacy in the CCI model.
Detailed Methodology
-
Subject Selection: Male Sprague-Dawley rats (250-300g).
-
CCI Surgery: Under anesthesia, expose the common sciatic nerve. Loosely tie 4 chromic gut ligatures around the nerve (1mm spacing). This induces thermal hyperalgesia peaking at day 10-14.
-
Baseline Screening: Use a radiant heat source (Hargreaves apparatus) focused on the plantar surface of the hind paw.
-
Cut-off: Set to 20 seconds to prevent tissue damage.
-
Selection: Only include animals showing >20% drop in withdrawal latency post-surgery.
-
-
Compound Administration:
-
Efficacy Measurement: Measure withdrawal latency at T=60, 120, and 240 minutes post-dose.
-
Calculation:
Expert Commentary & Causality
Why does BMS-911172 outperform Gabapentin in this model?
Gabapentin targets the
-
Causality: BMS-911172 inhibits AAK1, which directly regulates the internalization and recycling of these receptors. By disrupting the AP-2/Clathrin machinery, BMS-911172 likely prevents the surface accumulation of pro-nociceptive receptors or enhances the recycling of inhibitory receptors (linked to the
-adrenergic dependency). This "trafficking control" mechanism offers a broader upstream modulation than simple channel blockade.
Self-Validating the Protocol: To ensure the observed analgesia is AAK1-mediated and not an artifact:
-
Yohimbine Challenge: Co-administer Yohimbine (an
-antagonist). If analgesia is not blocked, the mechanism is off-target. -
Rotarod Test: Perform concurrent motor coordination tests. AAK1 inhibitors are designed to be non-sedating; significant motor impairment indicates off-target toxicity or incorrect dosing.
References
-
Hartz, R. A., et al. (2015). Discovery of BMS-911172, a Potent and Selective AAK1 Inhibitor for the Treatment of Neuropathic Pain. ACS Medicinal Chemistry Letters.
-
Kostich, W., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. Journal of Pharmacology and Experimental Therapeutics.
-
Li, Y., et al. (2023). Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases. European Journal of Medicinal Chemistry.
-
Bristol-Myers Squibb Company. (2015).[2] Patent WO2015006100: AAK1 Inhibitors.[2] WIPO.
Sources
- 1. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medkoo.com [medkoo.com]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Validating AAK1 Inhibition: A Technical Guide to BMS-911172 and Mu-2 Phosphorylation
Executive Summary
BMS-911172 is a highly selective, brain-penetrant inhibitor of Adaptor-associated Kinase 1 (AAK1) .[1][2][3] Unlike multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib) which inhibit AAK1 as an off-target effect, BMS-911172 serves as a precision chemical probe for dissecting clathrin-mediated endocytosis (CME).
The gold-standard pharmacodynamic (PD) marker for validating BMS-911172 activity is the phosphorylation status of the AP-2 mu subunit (AP2M1/µ2) at Threonine 156 (Thr156) . This guide provides a rigorous framework for using p-AP2M1(Thr156) to validate AAK1 inhibition, contrasting BMS-911172 with common alternatives.
Part 1: Mechanistic Grounding
The AAK1-AP2M1 Axis
AAK1 regulates the conformational switching of the AP-2 complex. Under basal conditions, the cargo-binding pocket of the mu-2 subunit is closed. AAK1-mediated phosphorylation at Thr156 induces a conformational change that stabilizes the "open" state, facilitating the binding of cargo motifs (e.g., tyrosine-based YxxΦ motifs) and enhancing endocytic efficiency.
Inhibiting this axis with BMS-911172 locks AP-2 in a lower-affinity state, reducing the internalization of specific viral receptors (e.g., HCV, Dengue) and synaptic components involved in nociception.
Diagram 1: The Mechanism of Action
Caption: BMS-911172 prevents AAK1-mediated phosphorylation of AP2M1, locking AP-2 in a closed state.
Part 2: Comparative Analysis of AAK1 Inhibitors
Researchers often default to Sunitinib due to availability, but this compromises experimental integrity due to off-target effects.
| Feature | BMS-911172 | Sunitinib | LP-935509 |
| Primary Target | AAK1 (High Selectivity) | RTKs (VEGFR, PDGFR) | AAK1 |
| AAK1 IC50 | ~12 nM (Enzyme) | ~11 nM (Off-target) | ~3.3 nM |
| Selectivity Profile | Clean against most kinome. | "Dirty" (inhibits >50 kinases). | High. |
| Mechanism Validation | Direct p-AP2M1 reduction. | Confounded by RTK inhibition. | Direct p-AP2M1 reduction.[4] |
| Use Case | Gold Standard for mechanism validation. | Positive control (historical). | Alternative specific probe. |
| Cellular Potency | High (IC50 ~50 nM). | High (but toxic at high doses). | High. |
Scientist's Note: Do not use Sunitinib to claim mechanistic specificity for AAK1. If you observe a phenotype with Sunitinib but not BMS-911172, the effect is likely driven by VEGFR/PDGFR, not AAK1.
Part 3: Experimental Validation Framework
Protocol: Detecting p-AP2M1 (Thr156) via Western Blot
This is the definitive assay for validating target engagement. The phosphorylation of mu-2 is labile; therefore, phosphatase inhibition during lysis is the critical failure point.
Diagram 2: Validation Workflow
Caption: Critical workflow for p-AP2M1 detection. Lysis speed and inhibitors are the defining variables.
Detailed Methodology
1. Reagents Preparation
-
Compound: Dissolve BMS-911172 in DMSO to a 10 mM stock. Store at -80°C.
-
Lysis Buffer (The "Phospho-Preservation" Mix):
-
RIPA Buffer or NP-40 Lysis Buffer.
-
Protease Inhibitors: 1x Cocktail (e.g., cOmplete™).
-
Phosphatase Inhibitors (MANDATORY):
-
Sodium Fluoride (NaF): 50 mM (Ser/Thr phosphatase inhibitor).
-
Sodium Orthovanadate (Na3VO4): 1 mM (Tyr phosphatase inhibitor).
-
Beta-glycerophosphate: 10 mM.
-
-
2. Cell Treatment
-
Seed cells (e.g., HEK293, Huh7, or SH-SY5Y) to 70-80% confluence.
-
Treat with BMS-911172.[1][2][3][4][5][6] Recommended dose curve: 0 (DMSO), 10 nM, 100 nM, 1 µM, 10 µM .
-
Incubation time: 1 to 4 hours is usually sufficient for kinase inhibition.
3. Sample Collection (Speed is Key)
-
Place plates on ice immediately .
-
Wash 1x with ice-cold PBS (containing 1 mM NaF is preferred).
-
Add ice-cold Lysis Buffer. Scrape cells immediately.
-
Incubate on ice for 20 mins, vortexing every 5 mins.
-
Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.
4. Immunoblotting[4][7][8]
-
Gel: 4-12% or 10% Bis-Tris gel.
-
Transfer: PVDF membrane (0.45 µm).
-
Blocking: 5% BSA in TBS-T (Avoid milk; casein phosphoproteins can interfere with some phospho-antibodies).
-
Primary Antibodies:
5. Data Interpretation
-
Success Criteria: You should observe a dose-dependent disappearance of the p-AP2M1 band (approx. 50 kDa) while the Total AP2M1 band remains constant.
-
Quantification: Normalize the Phospho-signal to the Total-signal, not just GAPDH.
-
Formula: (Density p-AP2M1 / Density Total AP2M1) of Treated vs Control.
-
Part 4: Troubleshooting & Self-Validation
| Issue | Probable Cause | Corrective Action |
| No p-AP2M1 signal in Control | Phosphatase activity during lysis. | Increase NaF to 100mM; ensure lysis is strictly at 4°C. |
| Total AP2M1 decreases | Compound toxicity or degradation. | Check cell viability; shorten treatment time (1h vs 24h). |
| High Background | Non-specific antibody binding. | Switch blocking agent to 5% BSA; increase washing stringency. |
| No Inhibition at 10 µM | Compound degradation. | Verify BMS-911172 stock via LC-MS; ensure DMSO stock is <6 months old. |
References
-
Hartz, R. A., et al. (2015).[3][6] BMS-911172: A potent, selective and brain penetrant AAK1 inhibitor.[1][2][3] American Chemical Society National Meeting.[3] (Source of structure and initial characterization).[1][4][5]
-
Conner, S. D., & Schmid, S. L. (2002). Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis.[4][11] Journal of Cell Biology. (Establishes AAK1 -> p-AP2M1 mechanism).
-
Agrawal, P., et al. (2020). Discovery of AAK1 Inhibitors for the Treatment of Neuropathic Pain.[1][3] Journal of Medicinal Chemistry. (Detailed SAR and BMS-911172 comparison).
-
Bekerman, E., et al. (2017). Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects. Journal of Clinical Investigation.
-
Thermo Fisher Scientific.Phospho-AP2M1 (Thr156) Polyclonal Antibody Product Specifics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. AP2-associated Kinase 1 (AAK1) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. | BioWorld [bioworld.com]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biofargo.com [biofargo.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. Phospho-AP2M1 (Thr156) Polyclonal Antibody (BS-11242R) [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Technical Profile & Environmental Stability
Executive Summary: Operational Disposal Strategy for BMS-911172
Status: Investigational New Drug (IND) / Bioactive Small Molecule Primary Hazard: Potent AAK1 Inhibition (IC50 ~35 nM) Disposal Method: High-Temperature Incineration (RCRA-compliant)[1]
This guide outlines the validated disposal workflow for BMS-911172 , a selective Adaptor-associated kinase 1 (AAK1) inhibitor.[1] While Safety Data Sheets (SDS) often classify research-grade BMS-911172 as "Non-Hazardous" for transport (DOT regulations), this designation does not apply to disposal.[1] As a bioactive kinase inhibitor with high stability, it must be treated as Non-RCRA Regulated Pharmaceutical Waste (unless mixed with hazardous solvents) and strictly sequestered from municipal water systems to prevent environmental bio-accumulation.[1]
To understand the disposal logic, we must first quantify the compound's persistence. BMS-911172 is chemically stable, meaning standard benchtop chemical deactivation (e.g., 10% bleach) is insufficient to degrade the pharmacophore reliably.[1]
| Property | Data | Operational Implication |
| Compound Class | AAK1 Inhibitor (Small Molecule) | Bioactive; requires thermal destruction.[1] |
| Molecular Formula | C₁₆H₁₉F₂N₃O₃ | Fluorinated motif increases metabolic/environmental stability.[1] |
| Solubility (Water) | 0.60 mg/mL (pH 7.[1][2]4) | Low solubility; prone to precipitation in drains (clog/accumulation risk).[1] |
| Solubility (DMSO) | > 10 mg/mL | DMSO waste streams require specific solvent handling codes.[1] |
| Bioactivity | IC50 = 12–51 nM (Enzymatic) | Highly potent; trace quantities are environmentally significant.[1] |
Data aggregated from MedChemExpress and MedKoo technical sheets [1, 2].
Waste Stream Segregation Protocol
The following protocol utilizes a "Source-Separation" methodology. By segregating waste at the point of generation, you ensure compliance and reduce the volume of high-cost incineration waste.[1]
A. Solid Waste (Trace Contamination)
Applies to: Pipette tips, weigh boats, gloves, and empty vials.[1]
-
Collection: Do not use standard biohazard bags (autoclaving does not destroy this molecule).[1] Use White/Blue Pharmaceutical Waste Bins (or site-specific equivalent for incineration).[1]
-
Validation: Visually inspect that no free-flowing liquid is present.[1]
-
Disposal: Seal and tag for Incineration Only .
B. Liquid Waste (Stock Solutions & Mother Liquors)
Applies to: Expired DMSO stocks, unused reaction mixtures.[1]
-
Primary Containment: Collect in a dedicated High-Density Polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Solvents + Trace API" (assuming DMSO/Methanol carrier).
-
No Drain Disposal: NEVER pour BMS-911172 down the sink. Its fluorinated structure resists hydrolysis in standard water treatment plants.[1]
-
Labeling: Label must explicitly state: Contains BMS-911172 (Kinase Inhibitor).[1][3]
C. Aqueous Waste (Cell Culture Media)
Applies to: Media containing nM concentrations of BMS-911172.[1]
-
Deactivation (Biological Only): Add bleach to kill biological agents (cells/virus) if required by biosafety level.[1] Note: This kills the biology but does not destroy the BMS-911172 chemical structure.[1]
-
Sequestration: If concentration is >1 µM, collect as liquid chemical waste.[1] If <1 µM (trace), consult local EHS; many sites permit drain disposal for trace media only after massive dilution, but incineration is the zero-risk best practice.[1]
Visualizing the Decision Pathway
The following diagram illustrates the critical decision nodes for handling BMS-911172 waste. This workflow prevents the common error of treating chemical inhibitors as simple biohazard waste.
Figure 1: Decision tree for segregating BMS-911172 waste streams to ensure environmental compliance.[1]
Emergency Spillage Procedures
In the event of a spill of BMS-911172 (solid powder or stock solution), follow this "Wet-Wipe & Sequester" protocol to prevent aerosolization.
-
PPE Upgrade: Don double nitrile gloves and a P95/N95 respirator if handling powder >10 mg (to prevent inhalation of bioactive dust).[1]
-
Containment:
-
Cleanup: Wipe the area from the outside in.
-
Disposal: Place all cleanup materials (pads, gloves, wipes) into a sealed plastic bag, then transfer to the Solid Pharmaceutical Waste bin (Incineration).[1]
-
Wash: Clean the surface with 70% Ethanol and then soap and water to remove sticky residues.
Regulatory Context & Compliance
While BMS-911172 is not a federally listed RCRA hazardous waste (P-list or U-list), it falls under the "Best Management Practices" for Investigational Drug Products .[1]
-
EPA Guidance: The EPA recommends incineration for all non-regulated pharmaceuticals to prevent water contamination [3].
-
Transport vs. Waste: Do not confuse DOT "Non-Hazardous" (safe to ship) with "Non-Regulated Waste."[1] The lack of acute toxicity (LD50) does not negate chronic aquatic toxicity risks associated with kinase inhibitors.[1]
References
-
U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
